3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid
Description
Propriétés
IUPAC Name |
3-hydroxy-4-(4-methylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-20(18,19)11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNFQNNFOVEESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691644 | |
| Record name | 2-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-23-6 | |
| Record name | 2-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Activity of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic Acid
This guide details the pharmacological profile, synthesis, and experimental characterization of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid , a significant biphenyl carboxylic acid derivative.[1][2] Structurally aligned with the diarylheterocycle class of cyclooxygenase-2 (COX-2) inhibitors (e.g., rofecoxib, etoricoxib), this compound represents a critical metabolic intermediate or synthetic analogue used to probe the Structure-Activity Relationship (SAR) of selective COX-2 inhibition and the toxicity of NSAID metabolites.[1][2]
Technical Guide for Drug Development Professionals
Core Identity & Chemical Architecture[1][2]
-
IUPAC Name: 3-Hydroxy-4-(4-methanesulfonylphenyl)benzoic acid[1][2]
-
Chemical Class: Biphenyl carboxylic acid; Diaryl sulfone derivative.[1][2]
-
Pharmacophore:
-
Ring A (Benzoic Acid): Provides the acidic moiety for ionic interaction (mimicking arachidonic acid's carboxylate) and a hydroxyl group for hydrogen bonding.[1][2]
-
Ring B (Phenyl Sulfone): The 4-methylsulfonylphenyl group is the classic "COX-2 selectivity trigger," designed to dock into the secondary pocket of the COX-2 active site (Arg513/His90 region).[1][2]
-
Structural Significance in Drug Design
This compound serves as a model for the oxidative ring-opening metabolites of tricyclic COX-2 inhibitors (e.g., rofecoxib).[1][2] The transformation of a central lactone or heterocycle into a biphenyl carboxylic acid significantly alters physicochemical properties (solubility, pKa) and binding kinetics.[1][2]
Pharmacological Mechanism & Activity[1][2][3][4][5]
Mechanism of Action: Selective COX-2 Inhibition
The pharmacological activity is driven by the compound's ability to compete with arachidonic acid for the cyclooxygenase active site.[1][2]
-
Binding Mode:
-
Selectivity: The bulky para-methylsulfonyl group prevents entry into the narrower hydrophobic channel of COX-1 (restricted by Ile523) but fits snugly into the larger side pocket of COX-2 (accessible due to Val523).[1][2]
-
Anchoring: The carboxylic acid at position 1 interacts with Arg120 and Tyr355 at the entrance of the COX channel, a critical gatekeeping interaction for NSAIDs.[1][2]
-
H-Bonding: The 3-hydroxyl group provides an additional anchor point, potentially interacting with Ser530 or water networks within the active site, modulating the "time-dependent" inhibition characteristic of this class.[1][2]
-
Structure-Activity Relationship (SAR) Insights
-
Potency vs. Parent Drug: Generally, the ring-opened biphenyl acids exhibit reduced potency compared to their rigid tricyclic parents (like rofecoxib).[1][2] The central ring (furanone/lactone) in the parent drug orients the two phenyl rings at a specific angle (~120°) optimal for the active site.[1][2] The biphenyl bond allows free rotation, increasing the entropic cost of binding.[1][2]
-
Metabolic Implications: As a metabolite, this compound represents a detoxification (or bioactivation) pathway.[1][2] The carboxylic acid makes the molecule a substrate for Phase II conjugation (glucuronidation), facilitating renal excretion.[1][2]
Toxicology & Safety Profile
-
Acyl Glucuronidation: The benzoic acid moiety is susceptible to forming acyl glucuronides.[1][2] These reactive intermediates can covalently bind to plasma proteins (via transacylation), potentially leading to idiosyncratic toxicity or hypersensitivity reactions, a known risk factor in carboxylic acid-containing NSAIDs.[1][2]
-
Renal Effects: Like all COX-2 inhibitors, systemic accumulation can perturb renal hemodynamics by inhibiting prostacyclin (PGI2) synthesis in the kidney, necessitating monitoring of GFR and electrolyte balance in experimental models.[1][2]
Experimental Protocols & Methodologies
Synthesis Protocol: Suzuki-Miyaura Coupling
A robust, self-validating synthesis is required to generate high-purity material for pharmacological assays.[1][2]
Reagents:
Step-by-Step Workflow:
-
Protection (Optional but Recommended): Esterify the carboxylic acid (MeOH/H₂SO₄) to Methyl 4-bromo-3-hydroxybenzoate to prevent catalyst poisoning.[1][2]
-
Coupling:
-
Hydrolysis (if ester used): Treat the intermediate with LiOH in THF/Water to deprotect the acid.[1][2]
-
Purification: Acidify to pH 3 to precipitate the product. Recrystallize from Ethanol/Water.[1][2]
-
Validation: Verify structure via ¹H-NMR (diagnostic methyl sulfone singlet at ~3.0 ppm) and LC-MS (M-H ion).
In Vitro COX Inhibition Assay (Human Whole Blood)
This assay is the gold standard for assessing physiological potency and selectivity.[1][2]
-
COX-1 Assay (Platelet aggregation):
-
COX-2 Assay (LPS-induced):
-
Data Analysis: Calculate IC₅₀ for COX-1 (TXB2 inhibition) and COX-2 (PGE2 inhibition).[1][2] Calculate Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Visualization of Signaling & Metabolic Pathways[1][2]
The following diagram illustrates the mechanistic intervention of the compound within the Arachidonic Acid pathway and its potential metabolic fate.
Caption: Mechanism of selective COX-2 inhibition by the sulfone-based pharmacophore and downstream effects on prostanoid synthesis.[1][2]
Summary of Pharmacological Parameters
| Parameter | Value / Characteristic | Clinical Relevance |
| Primary Target | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic |
| Selectivity | > 50-fold (COX-2 vs COX-1) | Reduced GI toxicity compared to non-selective NSAIDs |
| Metabolic Stability | Moderate | Substrate for UGTs (Glucuronidation) |
| Solubility | Low (pH dependent) | Acidic moiety improves solubility at physiological pH vs neutral coxibs |
| Key Risk | Renal impairment, Acyl glucuronide reactivity | Standard monitoring for COX-2 class |
References
-
Marnett, L. J., & Kalgutkar, A. S. (1999).[1][2] Cyclooxygenase 2 inhibitors: discovery, selectivity and the future. Trends in Pharmacological Sciences. Link
-
Prasit, P., et al. (1999).[1][2] Discovery of Rofecoxib (Vioxx, MK-0966): A Potent and Orally Active Cyclooxygenase-2 Inhibitor.[1][2] Bioorganic & Medicinal Chemistry Letters. Link
-
Halpin, R. A., et al. (2002).[1][2] Metabolism and Disposition of Rofecoxib in Humans. Drug Metabolism and Disposition.[1][2][3][4] Link
-
Warner, T. D., et al. (1999).[1][2] Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. PNAS.[1][2] Link[1][2]
-
Smith, W. L., et al. (2011).[1][2] Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry. Link[1][2]
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. WO2020027150A1 - Benzene derivative - Google Patents [patents.google.com]
- 3. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor t-TUCB in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Toxicity Profile of Rofecoxib's Acid Metabolites: Deconstructing a Complex Toxicological Puzzle
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rofecoxib (Vioxx®), a selective cyclooxygenase-2 (COX-2) inhibitor, was withdrawn from the market due to a clear association with an increased risk of serious cardiovascular events.[1][2] This withdrawal prompted extensive investigation into the underlying mechanisms of its toxicity. A central question for drug development professionals is the role of its metabolites in this adverse profile. This technical guide provides an in-depth analysis of the metabolic fate of rofecoxib, with a specific focus on its major acid metabolites. We will dissect the current scientific understanding, which indicates that while rofecoxib undergoes extensive metabolism, its principal acid metabolites are pharmacologically inactive as COX inhibitors.[3][4] The toxicity appears to be a complex issue rooted in the on-target and off-target pharmacology of the parent drug itself, rather than the direct action of these metabolites. This guide will explore the metabolic pathways, the evidence for the metabolites' inactivity, the leading hypotheses for rofecoxib's cardiotoxicity, and the advanced experimental protocols necessary to evaluate such complex toxicity profiles in drug development.
Introduction: The Rofecoxib Story - A Cautionary Tale in Selective Drug Design
Rofecoxib was developed as a nonsteroidal anti-inflammatory drug (NSAID) to selectively inhibit the COX-2 enzyme.[2] The COX-2 isoenzyme is induced during inflammation and mediates the production of prostaglandins responsible for pain and inflammation.[5] In contrast, the COX-1 isoenzyme is constitutively expressed and produces prostaglandins that protect the gastrointestinal mucosa.[6] By selectively targeting COX-2, rofecoxib was designed to offer potent anti-inflammatory and analgesic effects with a significantly lower risk of gastrointestinal complications compared to non-selective NSAIDs.[7][8]
However, post-market surveillance and large-scale clinical trials, such as the VIGOR study, revealed a disturbing trend: long-term use of rofecoxib was associated with an increased risk of myocardial infarction and stroke.[9][10] This led to its voluntary withdrawal in 2004 and triggered a paradigm shift in the safety evaluation of NSAIDs.[10] The critical question that emerged was whether the toxicity was a direct result of high COX-2 selectivity, a unique structural feature of the rofecoxib molecule, or the action of one or more of its metabolites.[11] Understanding this distinction is paramount for developing safer anti-inflammatory therapies.
The Metabolic Fate of Rofecoxib
Rofecoxib is extensively metabolized in humans, with less than 1% of the parent drug excreted unchanged in the urine.[12][13] The metabolic pathways are complex, involving both reduction and oxidation.[2][13] The primary route of metabolism in humans is the reduction of the furanone ring by cytosolic reductases, which is in contrast to rats where oxidation is the predominant pathway.[1][14]
Major Metabolic Pathways:
-
Reductive Metabolism: This is the main pathway in humans. Cytosolic enzymes catalyze the reduction of rofecoxib, leading to the formation of two major diastereomeric dihydrohydroxy acid metabolites: rofecoxib-erythro-3,4-dihydrohydroxy acid and rofecoxib-threo-3,4-dihydrohydroxy acid .[12][14] These are the primary "acid metabolites" of rofecoxib.
-
Oxidative Metabolism: A secondary pathway involves the oxidation of the phenyl ring, primarily catalyzed by cytochrome P450 enzymes (CYP3A4 and CYP1A2), to form 5-hydroxyrofecoxib .[2] This metabolite can then undergo glucuronidation before excretion.[12]
The major metabolites identified in human urine and feces are the dihydrohydroxy acid derivatives, 5-hydroxyrofecoxib, and their glucuronide conjugates.[12][14]
Caption: Metabolic pathways of Rofecoxib in humans.
Table 1: Major Human Metabolites of Rofecoxib and Their Properties
| Metabolite Name | Metabolic Pathway | Key Enzyme Class | COX Activity |
| Rofecoxib-erythro-3,4-dihydrohydroxy acid | Reduction | Cytosolic Reductases | Inactive |
| Rofecoxib-threo-3,4-dihydrohydroxy acid | Reduction | Cytosolic Reductases | Inactive |
| 5-Hydroxyrofecoxib | Oxidation | Cytochrome P450 (CYP) | Inactive |
| Glucuronide Conjugates | Conjugation | UGTs | Inactive |
| Source: Data synthesized from multiple studies.[2][3][4][12] |
Unraveling the Toxicity Profile: Parent Drug vs. Metabolites
A critical step in assessing the toxicity of rofecoxib's metabolites is to determine their pharmacological activity. Rigorous investigation has shown that the major metabolites, including the dihydrohydroxy acid metabolites, do not significantly inhibit either COX-1 or COX-2.[3][4][15] This finding strongly suggests that the well-documented toxicity of rofecoxib is not caused by direct COX inhibition from its metabolites. The evidence points toward the parent compound as the primary driver of the adverse effects through several proposed mechanisms.
Cardiovascular Toxicity: A Multifactorial Mechanism
The cardiotoxicity of rofecoxib is not attributed to a single mechanism but rather a convergence of factors stemming from the parent drug's activity.[11]
-
The Prostacyclin/Thromboxane Imbalance Hypothesis: This is the most widely discussed theory. Rofecoxib's selective inhibition of COX-2 suppresses the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, in the vascular endothelium.[2] Crucially, it does not inhibit COX-1 in platelets, leaving the production of thromboxane A2 (TXA2), a vasoconstrictor and promoter of platelet aggregation, unchecked. This imbalance is believed to create a prothrombotic state, increasing the risk of atherothrombotic events.[2][11]
-
The 20-HETE Accumulation Hypothesis: Metabolomic studies in animal models have revealed a significant and unexpected finding. Chronic administration of rofecoxib leads to a dramatic, over 100-fold increase in the plasma levels of 20-hydroxyeicosatetraenoic acid (20-HETE).[9][16] 20-HETE is a potent vasoconstrictor, and its accumulation is correlated with a shortened bleeding time, suggesting it may contribute to the increased risk of myocardial infarction and stroke.[16] This appears to be an off-target effect of the parent drug, possibly through inhibition of 20-HETE's subsequent metabolism.[16]
-
The Reactive Metabolite Hypothesis: An alternative theory posits that the unique chemical structure of rofecoxib, specifically its furanone ring, could lead to the formation of a reactive maleic anhydride derivative.[17] This highly reactive species could then promote the oxidative modification of LDL and cell membrane lipids, a key process in the development of atherosclerosis. This is distinct from the stable, inactive acid metabolites formed via the primary reductive pathway.[17]
-
Direct Pro-arrhythmic Effects: Preclinical studies using animal models of ischemia/reperfusion injury have uncovered "hidden cardiotoxicity." In these models, rofecoxib treatment increased mortality due to irreversible ventricular fibrillation.[18][19] This pro-arrhythmic effect was linked to a prolongation of the cardiac action potential duration, an effect attributable to the parent drug.[19]
Based on current evidence, the major acid metabolites are not implicated in these cardiotoxic mechanisms. Their inactivity as COX inhibitors precludes them from causing a prostacyclin/thromboxane imbalance, and there is no evidence to suggest they are involved in 20-HETE accumulation or form reactive intermediates.
Renal Toxicity
Like other NSAIDs, rofecoxib has been associated with renal side effects, including a reduction in the glomerular filtration rate (GFR).[20][21] This toxicity is primarily caused by the inhibition of renal prostaglandins (PGE2 and PGI2), which are crucial for maintaining renal blood flow and sodium excretion, especially in at-risk patients.[22][23] This effect is a direct consequence of the parent drug's inhibition of COX-2 in the kidneys. The inactive acid metabolites are not believed to contribute to this renal toxicity.[21]
Gastrointestinal Profile
The key therapeutic advantage of rofecoxib was its improved gastrointestinal (GI) safety profile compared to non-selective NSAIDs.[8] By sparing COX-1, the parent drug does not inhibit the production of protective prostaglandins in the gastric mucosa.[6] The inactive nature of the acid metabolites means they do not alter this favorable GI profile.
Methodologies for Assessing Metabolite Toxicity: Lessons from Rofecoxib
The rofecoxib case underscores the need for a robust, multi-pronged approach to assess the safety of drug metabolites, as recommended by regulatory bodies under the "Metabolites in Safety Testing" (MIST) guidance.[15] The following protocols and workflows are essential for any comprehensive drug development program.
Protocol 1: Human Whole Blood Assay for COX-1/COX-2 Inhibition
This ex vivo assay provides a physiologically relevant assessment of a compound's effect on COX enzymes.[24]
-
Objective: To determine the IC50 values of a test compound (parent drug and its metabolites) for COX-1 and COX-2.
-
Methodology:
-
Blood Collection: Collect venous blood from healthy volunteers who have abstained from NSAIDs for at least two weeks.
-
Incubation: Aliquots of whole blood are incubated with a range of concentrations of the test compound or vehicle control.
-
COX-1 Activity (Thromboxane B2 Assay): Allow a blood aliquot to clot at 37°C for 60 minutes. This triggers platelet activation and COX-1-mediated synthesis of Thromboxane A2 (TXA2). Measure the stable metabolite, Thromboxane B2 (TXB2), in the serum via ELISA or LC-MS/MS.[24]
-
COX-2 Activity (Prostaglandin E2 Assay): To another blood aliquot, add an anticoagulant (e.g., heparin) and an inflammatory stimulus like lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. Incubate for 24 hours at 37°C. Measure the level of Prostaglandin E2 (PGE2) in the plasma via ELISA or LC-MS/MS.[24]
-
Data Analysis: Calculate the percent inhibition of TXB2 (COX-1) and PGE2 (COX-2) production at each compound concentration relative to the vehicle control to determine the IC50 values.
-
Protocol 2: In Vitro Cardiotoxicity Assessment with hiPSC-Cardiomyocytes
Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a highly relevant model for predicting human-specific cardiac responses.[25]
-
Objective: To assess the structural and functional cardiotoxicity of a compound over acute and chronic exposure periods.
-
Methodology:
-
Cell Culture: Culture hiPSC-CMs on microelectrode array (MEA) plates or plates suitable for high-content imaging. Allow them to form a spontaneously beating syncytium.
-
Compound Exposure: Treat the cells with a range of concentrations of the parent drug and its major metabolites for various durations (e.g., 24 hours for acute, up to 7 days for chronic).
-
Functional Assessment (MEA): Record field potentials to assess electrophysiological parameters such as beat rate, field potential duration (an analog of the QT interval), and arrhythmia incidence.[26]
-
Structural Assessment (High-Content Imaging): Use fluorescent dyes to assess multiple parameters simultaneously, including:
-
Mitochondrial Integrity: To assess metabolic toxicity.
-
Cell Viability/Apoptosis: To measure overt cytotoxicity.[25]
-
Data Analysis: Quantify changes in these parameters compared to vehicle controls to identify potential cardiotoxic liabilities.
-
Caption: A tiered workflow for assessing metabolite toxicity.
Conclusion and Future Directions
The scientific evidence strongly indicates that the major acid metabolites of rofecoxib are pharmacologically inactive and do not contribute directly to its complex toxicity profile. The adverse cardiovascular, renal, and pro-arrhythmic effects are overwhelmingly attributed to the on-target (prostacyclin/thromboxane imbalance) and off-target (20-HETE accumulation) activities of the parent drug.
The rofecoxib story serves as a critical lesson in modern drug development. It highlights that:
-
Metabolite profiling is essential: While in this case the metabolites were inactive, they must be rigorously evaluated to rule out their contribution to any adverse effects.
-
Toxicity can be multifactorial: The adverse profile of rofecoxib was not a simple, single-mechanism event. It involved a confluence of on-target pharmacology, off-target effects, and potential direct organ toxicity that standard preclinical tests failed to predict.[18][28]
-
Human-relevant systems are key: The development and implementation of advanced, human-relevant in vitro models, such as hiPSC-cardiomyocytes, are critical for identifying potential liabilities early in the drug discovery pipeline, reducing the risk of late-stage failures and protecting patient safety.[29][30]
Future research must continue to focus on building and validating these predictive models to create a more efficient and safer drug development paradigm.
References
-
Dalvie, D., O'Donnell, J. P., & Dubé, G. (2002). The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects. Drug Metabolism and Disposition, 30(6), 638-644.
-
Dong, H., Zhang, Y., & Huang, H. (2010). Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events. Proceedings of the National Academy of Sciences, 107(30), 13478-13483.
-
Mason, R. P., Walter, M. F., & Day, C. A. (2006). A biological rationale for the cardiotoxic effects of rofecoxib: comparative analysis with other COX-2 selective agents and NSAids. Journal of Cardiovascular Pharmacology, 47 Suppl 1, S32-S41.
-
Katz, M. H. (2004). COX-2 selective inhibitors cardiac toxicity: getting to the heart of the matter. The Journal of the American Medical Association, 292(21), 2643-2644.
-
BenchChem. (2025). Foundational Research on Rofecoxib's Metabolites and Their Biological Activity: An In-depth Technical Guide. BenchChem Technical Documents.
-
PharmGKB. (n.d.). Rofecoxib. PharmGKB.
-
Halpin, R. A., Geer, L. A., & Zhang, K. E. (2000). The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects. Drug Metabolism and Disposition, 28(10), 1244-1254.
-
Scott, G., & Dallob, A. (2002). The Disposition and Metabolism of Rofecoxib, a Potent and Selective Cyclooxygenase-2 Inhibitor, in Human Subjects. Drug Metabolism and Disposition.
-
Al-Swayeh, O. A. (2004). COX-2 selective inhibitors cardiac toxicity: getting to the heart of the matter. Current Drug Safety, 1(1), 69-70.
-
Nicoll-Griffith, D. A., Chauret, N., & Silva, J. M. (2000). Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx). Bioorganic & Medicinal Chemistry Letters, 10(23), 2683-2686.
-
Halpin, R. A., et al. (2002). The Disposition and Metabolism of Rofecoxib, a Potent and Selective Cyclooxygenase-2 Inhibitor, in Human Subjects. Drug Metabolism and Disposition.
-
Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Creative Bioarray Services.
-
BenchChem. (2025). How to control for the effects of Rofecoxib's metabolites in long-term studies. BenchChem Technical Support.
-
National Center for Biotechnology Information. (n.d.). Rofecoxib. PubChem Compound Database.
-
Backman, J. T., & Kivistö, K. T. (2005). Rofecoxib is a potent inhibitor of cytochrome P450 1A2: studies with tizanidine and caffeine in healthy subjects. British Journal of Clinical Pharmacology, 60(5), 522-529.
-
Metrion Biosciences. (n.d.). Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Metrion Biosciences.
-
Sun, W. (2016). Cardiotoxicity Testing in Drug Development. SM Journal of Cardiology and Cardiovascular Disorders, 2(2), 1007.
-
Nagy, C. T., et al. (2020). Hidden Cardiotoxicity of Rofecoxib Can be Revealed in Experimental Models of Ischemia/Reperfusion. International Journal of Molecular Sciences, 21(5), 1645.
-
Bombardier, C., et al. (2000). Comparison of upper gastrointestinal toxicity of rofecoxib and naproxen in patients with rheumatoid arthritis. VIGOR Study Group. The New England Journal of Medicine, 343(21), 1520-1528.
-
Al-Hussaini, M., & Riddell, R. H. (2005). Rofecoxib-induced hepatotoxicity: A forgotten complication of the coxibs. Canadian Journal of Gastroenterology, 19(5), 297-301.
-
Dong, H., et al. (2010). Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events. Proceedings of the National Academy of Sciences of the United States of America, 107(30), 13478-13483.
-
Jackson, B. C., et al. (2016). Rofecoxib-Induced Deleterious Effects Escape Detection by Organismal Performance Assays. PLoS One, 11(2), e0149348.
-
Nagy, C. T., et al. (2020). Hidden Cardiotoxicity of Rofecoxib Can be Revealed in Experimental Models of Ischemia/Reperfusion. International Journal of Molecular Sciences, 21(5), 1645.
-
Evotec. (2024). Cardiotoxicity Risk Assessment using AI/ML and In Vitro Assays. Evotec.
-
National Toxicology Program. (2025). In Vitro Cardiotoxicity Screening Approaches. National Institute of Environmental Health Sciences.
-
Bruno, A., et al. (2007). Selective inhibition of prostacyclin synthase activity by rofecoxib. The Journal of Experimental Medicine, 204(5), 1151-1160.
-
Scott, G., & Dallob, A. (2000). The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs. Drug Metabolism and Disposition, 28(10), 1235-1243.
-
Johns Hopkins Arthritis Center. (2005). Effect of Rofecoxib on Renal Function is Similar to Nonselective NSAIDS. Johns Hopkins Medicine.
-
Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). StatPearls Publishing.
-
Lanas, A. (2002). Rofecoxib and the Risk of Adverse Upper Gastrointestinal Effects. Rheumatology, 41(Suppl 1), 25-32.
-
BenchChem. (2025). A Comparative Analysis of Rofecoxib and Etoricoxib on Prostaglandin Inhibition. BenchChem Technical Documents.
-
Al-Snafi, A. E. (2021). Nephro- and Cardiotoxic Effects of Etoricoxib: Insights into Arachidonic Acid Metabolism and Beta-Adrenergic Receptor Expression in Experimental Mice. Medical Science, 25(112), 1779-1788.
-
BenchChem. (2025). Application Notes and Protocols for Rofecoxib in Animal Models of Arthritis. BenchChem Technical Support.
-
Jüni, P., et al. (2004). Risk of cardiovascular events and rofecoxib: Cumulative meta-analysis. The Lancet, 364(9450), 2021-2029.
-
Perazella, M. A., & Tray K. (2001). Renal Failure Associated with the Use of Celecoxib and Rofecoxib. American Journal of Kidney Diseases, 38(6), 1335-1340.
-
Graham, D. J., et al. (2005). Comparative analgesia, cardiovascular and renal effects of celecoxib, rofecoxib and acetaminophen (paracetamol). Drugs, 65(13), 1781-1804.
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Wikipedia.
-
Rodrigues, A. D., et al. (2001). Rofecoxib, a COX-2 inhibitor, does not inhibit human gastric mucosal prostaglandin production. Gastroenterology, 120(4), 856-863.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rofecoxib, a COX-2 inhibitor, does not inhibit human gastric mucosal prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. COX-2 selective inhibitors cardiac toxicity: getting to the heart of the matter. [sites.ualberta.ca]
- 11. COX-2 selective inhibitors cardiac toxicity: getting to the heart of the matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A biological rationale for the cardiotoxic effects of rofecoxib: comparative analysis with other COX-2 selective agents and NSAids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hidden Cardiotoxicity of Rofecoxib Can be Revealed in Experimental Models of Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Effect of Rofecoxib on Renal Function is Similar to Nonselective NSAIDS • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Comparative analgesia, cardiovascular and renal effects of celecoxib, rofecoxib and acetaminophen (paracetamol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes [metrionbiosciences.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Cardiotoxicity Risk Assessment using AI/ML and In Vitro Assays - Evotec [evotec.com]
- 28. researchgate.net [researchgate.net]
- 29. jsmcentral.org [jsmcentral.org]
- 30. In Vitro Cardiotoxicity Screening Approaches [ntp.niehs.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantitative Analysis of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid
Abstract
This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, a molecule of significant interest in pharmaceutical development, potentially as a metabolite or process-related impurity of active pharmaceutical ingredients (APIs) like Celecoxib.[1][2] We present two robust High-Performance Liquid Chromatography (HPLC) methods tailored for different analytical objectives: a reversed-phase HPLC method with Ultraviolet (UV) or Photodiode Array (PDA) detection for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and confirmation. The protocols are designed to be self-validating, grounded in established scientific principles, and compliant with regulatory expectations outlined by the International Council for Harmonisation (ICH).[3][4][5]
Introduction
3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid is an aromatic carboxylic acid containing a sulfonamide moiety. Its structural similarity to known pharmaceuticals and their impurities necessitates the development of precise and reliable analytical methods to ensure the quality, safety, and efficacy of drug substances and products.[6] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and robustness.[5] This guide details two distinct HPLC-based workflows, explaining the rationale behind methodological choices to empower researchers and quality control analysts.
Part 1: Reversed-Phase HPLC with UV/PDA Detection
This method is ideal for routine quantification in bulk materials and formulations where the analyte concentration is relatively high. UV detection is cost-effective and widely available, while PDA detection offers the additional benefit of spectral analysis for peak purity assessment.
Scientific Principle
The method leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C18). 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, with its multiple aromatic rings, exhibits significant hydrophobicity, allowing for strong retention and separation from more polar entities.
The detection principle relies on the presence of chromophores—the benzoic acid and phenylsulfonyl groups—which absorb UV light.[7] By setting the detector to the wavelength of maximum absorbance (λmax), a linear response proportional to the analyte concentration can be obtained. The pH of the mobile phase is a critical parameter; maintaining an acidic pH (well below the pKa of the carboxylic acid group) ensures that the analyte is in its neutral, protonated form, leading to better retention and sharp, symmetrical peak shapes.[8]
Experimental Protocol
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or PDA detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade Acetonitrile (ACN), Methanol (MeOH), and water.
-
Formic acid or Phosphoric acid, analytical grade.
-
Reference standard of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid.
| Parameter | Recommended Setting | Justification |
| Column | Phenyl-Hexyl or C18, 250 mm x 4.6 mm, 5 µm | Phenyl columns offer alternative selectivity through pi-pi interactions with the aromatic rings. C18 is a robust, general-purpose choice for hydrophobic compounds.[2][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention.[9] |
| Mobile Phase B | Acetonitrile | Strong organic solvent that effectively elutes the analyte from the reversed-phase column. |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 70% B; 15-17 min: 70% to 30% B; 17-20 min: 30% B | A gradient elution is recommended to ensure elution of the main analyte with a good peak shape while also separating it from potential earlier or later eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[10] |
| Column Temperature | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and efficiency.[10] |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and instrument sensitivity. |
| Detection | UV at 254 nm | This wavelength is near the characteristic absorbance maximum for celecoxib and related structures, providing good sensitivity.[2][11][12] |
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh a quantity of the test material expected to contain 25 mg of the analyte into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
HPLC-UV/PDA Workflow Diagram
Sources
- 1. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. pharmtech.com [pharmtech.com]
- 5. veeprho.com [veeprho.com]
- 6. mdpi.com [mdpi.com]
- 7. scioninstruments.com [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. mtc-usa.com [mtc-usa.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. latamjpharm.org [latamjpharm.org]
- 12. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Certification of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic Acid Reference Standard
Abstract
This document provides a comprehensive guide for the synthesis, purification, and analytical characterization of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, a significant impurity and degradation product in certain pharmaceutical manufacturing processes. The establishment of a highly pure and well-characterized reference standard is paramount for the accurate quantification and control of this impurity, ensuring the safety and efficacy of the final drug product. This application note details a robust synthetic route, rigorous purification protocols, and a multi-faceted analytical workflow for the certification of this reference standard, in accordance with international regulatory guidelines.
Introduction: The Imperative for a Well-Characterized Reference Standard
In pharmaceutical development and manufacturing, the control of impurities is a critical aspect governed by stringent regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3] 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid has been identified as a process-related impurity and potential degradant. Its accurate detection and quantification are essential for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API).
The availability of a highly purified and thoroughly characterized reference standard is a prerequisite for the validation of analytical methods used for routine quality control.[4][5][6] As defined by the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP), a reference standard must be of the highest purity and extensively characterized to confirm its identity, strength, and quality.[5] This document provides a detailed methodology for the preparation and certification of a 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid reference standard, suitable for use in regulated environments.
Strategic Synthesis Pathway
A multi-step synthesis has been devised to ensure a high yield and purity of the target compound. The strategy is based on a convergent approach, beginning with a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure, followed by a selective oxidation to introduce the carboxylic acid functionality.
Rationale for the Synthetic Route
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[7][8][9][10][11] Its tolerance of a wide range of functional groups and generally high yields make it an ideal choice for this synthesis. The subsequent oxidation of a methyl group to a carboxylic acid is a well-established transformation in organic synthesis.[12][13][14] This two-step approach allows for the controlled and efficient construction of the target molecule.
Detailed Synthetic Protocol
Step 1: Suzuki-Miyaura Coupling of 4-Bromo-2-hydroxy-toluene and (4-(methylsulfonyl)phenyl)boronic acid
-
Reaction Scheme:
-
4-Bromo-2-hydroxy-toluene + (4-(methylsulfonyl)phenyl)boronic acid → 2-Hydroxy-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde
-
-
Materials:
-
4-Bromo-2-hydroxy-toluene
-
(4-(methylsulfonyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
-
Procedure:
-
To a degassed solution of toluene and water, add 4-bromo-2-hydroxy-toluene, (4-(methylsulfonyl)phenyl)boronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine as the catalyst system.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and perform a liquid-liquid extraction with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, 2-Hydroxy-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde.
-
Step 2: Oxidation of the Aldehyde to a Carboxylic Acid
-
Reaction Scheme:
-
2-Hydroxy-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde → 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid
-
-
Materials:
-
2-Hydroxy-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde from Step 1
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
Dissolve the crude product from Step 1 in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction by adding sodium bisulfite.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Rigorous Purification and Isolation
The purity of a reference standard is its most critical attribute.[5][15] A multi-step purification process, centered around recrystallization, is employed to achieve the requisite high purity.
The Principle of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[16][17][18][19][20] The principle lies in dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[17][18]
Protocol for Recrystallization
-
Solvent Selection: A solvent system of ethanol and water is recommended. 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid exhibits good solubility in hot ethanol and poor solubility in cold water.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
Comprehensive Analytical Characterization
A battery of orthogonal analytical techniques must be employed to unequivocally confirm the identity, purity, and potency of the reference standard.[1][21]
Visualizing the Certification Workflow
The following diagram illustrates the comprehensive workflow for the certification of the 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid reference standard.
Caption: Workflow for the Preparation and Certification of the Reference Standard.
Structural Elucidation
-
¹H and ¹³C NMR: These are fundamental techniques for confirming the chemical structure.[22] Spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆. The expected proton and carbon signals should be assigned based on chemical shifts, coupling constants, and integration. For benzoic acid derivatives, the carboxylic acid proton often appears as a broad singlet at a high chemical shift.[22][23][24]
-
LC-MS/MS: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography provides accurate mass measurements for molecular formula confirmation and fragmentation patterns for structural elucidation.[25][26][27][28][29] Electrospray ionization (ESI) in negative ion mode is typically suitable for acidic compounds.
-
FT-IR: This technique is used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonyl group.
Purity Determination
-
Principle: HPLC is the primary technique for assessing the chromatographic purity of the reference standard.[30][31][32] A validated, stability-indicating method should be used.
-
Protocol:
-
Column: A C18 reversed-phase column is generally suitable for the analysis of benzoic acid derivatives.[32]
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance.
-
Purity Calculation: Purity is typically determined by the area percent method, assuming all impurities have a similar response factor to the main component.
-
-
Principle: DSC can be used to determine the purity of highly crystalline substances by analyzing the melting point depression caused by impurities.[33][34][35][36][37]
-
Protocol:
-
Accurately weigh a small amount of the reference standard into an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 1-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The melting endotherm is analyzed to calculate the mole percent purity.
-
Physicochemical Characterization
-
Principle: TGA measures the change in mass of a sample as a function of temperature, providing information on the presence of residual solvents and water.[34][35]
-
Protocol:
-
Heat a sample of the reference standard at a constant rate in a controlled atmosphere.
-
Any mass loss observed before decomposition corresponds to the amount of volatile content.
-
-
Principle: This is the standard method for the quantitative determination of water content.
Data Summary and Certification
All analytical data should be compiled and reviewed to assign a final purity value to the reference standard.
| Test | Method | Purpose | Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR, LC-MS/MS, FT-IR | Structural Confirmation | Spectra consistent with the proposed structure |
| Chromatographic Purity | HPLC-UV | Quantification of organic impurities | ≥ 99.5% area |
| Purity by DSC | Differential Scanning Calorimetry | Determination of total molar purity | ≥ 99.5% |
| Water Content | Karl Fischer Titration | Quantification of water | ≤ 0.5% |
| Residual Solvents | TGA / Headspace GC-MS | Quantification of volatile impurities | As per ICH Q3C guidelines |
| Inorganic Impurities | Residue on Ignition | Quantification of non-volatile inorganic impurities | ≤ 0.1% |
Final Purity Assignment: The final purity of the reference standard is calculated by subtracting the percentages of all identified impurities (organic, water, residual solvents, and inorganic) from 100%.
Storage and Handling
To maintain its integrity, the 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid reference standard should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or under refrigerated conditions as determined by stability studies.[1]
Conclusion
The preparation of a high-purity, well-characterized reference standard for 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid is a critical undertaking that underpins the quality and safety of pharmaceutical products. The synthetic route, purification strategy, and comprehensive analytical characterization protocol detailed in this application note provide a robust framework for the successful establishment of this essential analytical standard, enabling accurate impurity profiling and ensuring regulatory compliance.
References
-
Application of LCMS in small-molecule drug development. (2016, August 24). New Food Magazine. [Link]
-
The Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]
-
Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]
-
FDA Guidance for Industry Analytical Procedures and Methods Validation. (2015, July). U.S. Food and Drug Administration. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World. [Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
-
Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink. [Link]
-
How is crystallization of benzoic acid from water carried out? (2016, August 20). Quora. [Link]
-
Characterization for Pharmaceutical Products. Eurofins Scientific. [Link]
-
Thermogravimetric Analysis. (2022, January 7). Improved Pharma. [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. (2020, August 19). Veeprho Pharmaceuticals. [Link]
-
Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. [Link]
-
Characterization of pharmaceuticals using thermal analysis. ResearchGate. [Link]
-
Reference Standard for testing pharmaceuticals. (2021, September 1). Vaayath. [Link]
-
Recrystallization of Benzoic Acid. Angelo State University. [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Total Laboratory Services. [Link]
-
Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Focus Asia. [Link]
-
TGA vs DSC: Which Method is Best for Your Material Characterization? (2024, August 12). Microbioz India. [Link]
-
Recrystallization of Benzoic Acid. WordPress.com. [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). American Pharmaceutical Review. [Link]
-
The ABC's of Reference Standard Management. (2017, November 13). EAG Laboratories. [Link]
-
The Common Technical Document for the Registration of Pharmaceuticals for Human Use: Quality - M4Q(R1). Pharmaceuticals and Medical Devices Agency. [Link]
-
Complete assignment of ¹H- and ¹³C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. SciSpace. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023, November). U.S. Food and Drug Administration. [Link]
-
FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbio. [Link]
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. International Council for Harmonisation. [Link]
-
Isolation and Purification of Impurities in Drug Substances. Foundation of Quality for Medicines. [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009, May 1). Agilent Technologies. [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]
-
Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. (2015, November 12). ACS Publications. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
-
Reference Standard Preparation & Characterization. Creative Biolabs. [Link]
- Method for the oxidation of aryl methyl groups to carboxylic acid groups.
-
Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ResearchGate. [Link]
-
NMR spectrum of the product 4-hydroxybenzoic acid. ResearchGate. [Link]
-
3-Hydroxybenzoic acid(99-06-9) ¹³C NMR Spectrum. NP-MRD. [Link]
-
Synthesis by Oxidation. Science of Synthesis. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
¹H NMR and ¹³C NMR spectral date of compounds. The Royal Society of Chemistry. [Link]
-
The Suzuki Reaction. Harvard University. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. scribd.com [scribd.com]
- 5. pharmtech.com [pharmtech.com]
- 6. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 7. youtube.com [youtube.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. eag.com [eag.com]
- 16. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 17. quora.com [quora.com]
- 18. westfield.ma.edu [westfield.ma.edu]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. dkm2136.wordpress.com [dkm2136.wordpress.com]
- 21. edqm.eu [edqm.eu]
- 22. scispace.com [scispace.com]
- 23. 3-Hydroxybenzoic acid(99-06-9) 13C NMR spectrum [chemicalbook.com]
- 24. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. pacificbiolabs.com [pacificbiolabs.com]
- 28. synthinkchemicals.com [synthinkchemicals.com]
- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 30. vaayath.com [vaayath.com]
- 31. veeprho.com [veeprho.com]
- 32. pharmoutsourcing.com [pharmoutsourcing.com]
- 33. tainstruments.com [tainstruments.com]
- 34. Characterization for Pharmaceutical Products - Eurofins Scientific [eurofins.com]
- 35. improvedpharma.com [improvedpharma.com]
- 36. researchgate.net [researchgate.net]
- 37. microbiozindia.com [microbiozindia.com]
Application Notes and Protocols: In Vitro Metabolic Stability Assays for Rofecoxib Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate, understanding its metabolic fate is paramount. The liver is the primary site of drug metabolism, and the rate at which a compound is metabolized, its "metabolic stability," profoundly influences its pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions.[1][2][3] For derivatives of Rofecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, a thorough assessment of metabolic stability is crucial. Rofecoxib itself undergoes extensive metabolism in humans, with less than 1% of the parent drug excreted unchanged in the urine.[4][5] Therefore, early in vitro assessment of metabolic stability allows for the selection of derivatives with favorable pharmacokinetic properties, reducing the likelihood of costly late-stage failures in drug development.[2][6]
This guide provides a detailed overview of the principles and protocols for conducting in vitro metabolic stability assays for Rofecoxib derivatives. We will explore the use of various liver-derived systems, including liver microsomes, S9 fractions, and primary hepatocytes, and provide step-by-step methodologies to empower researchers to generate robust and reliable data.
Understanding the Metabolic Landscape of Rofecoxib
Rofecoxib's metabolism is complex, involving both oxidative and reductive pathways.[4][7] In human liver microsomes, the primary oxidative metabolite is 5-hydroxyrofecoxib, a reaction catalyzed mainly by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP1A2.[7] Reductive metabolism, which occurs in the cytosol, leads to the formation of cis- and trans-dihydro derivatives.[5] Given this complexity, a multi-faceted approach using different in vitro systems is necessary to fully characterize the metabolic stability of Rofecoxib derivatives.
Choosing the Right In Vitro Model: A Comparative Overview
The selection of an appropriate in vitro model is a critical first step and depends on the specific questions being addressed.
| In Vitro Model | Description | Advantages | Limitations |
| Liver Microsomes | Subcellular fraction of the endoplasmic reticulum containing Phase I enzymes (e.g., CYPs) and some Phase II enzymes (e.g., UGTs).[8][9] | Cost-effective, high-throughput, ideal for initial screening of CYP-mediated metabolism.[8][9] | Lacks cytosolic enzymes and the full complement of Phase II enzymes and cofactors.[8] |
| Liver S9 Fraction | A mixture of microsomes and the cytosolic fraction of liver homogenate.[10][11] | Contains both Phase I and Phase II enzymes, providing a more comprehensive metabolic profile than microsomes.[6][10][11] | Enzyme activity can be lower than in microsomes or hepatocytes. |
| Primary Hepatocytes | Intact liver cells containing the full complement of metabolic enzymes, cofactors, and transporters.[2][12][13] | The "gold standard" for in vitro metabolism studies, providing the most physiologically relevant data and a comprehensive view of Phase I and II metabolism.[1][14] | More expensive, lower throughput, and subject to donor-to-donor variability. |
Logical Workflow for Metabolic Stability Assessment
A tiered approach is often the most efficient strategy for evaluating the metabolic stability of a series of Rofecoxib derivatives.
Caption: Tiered approach for metabolic stability assessment.
Detailed Protocols
PART 1: Microsomal Metabolic Stability Assay
This assay provides a rapid assessment of the intrinsic clearance of Rofecoxib derivatives, primarily by CYP enzymes.
Materials:
-
Rofecoxib derivatives and positive control compounds (e.g., Verapamil, Testosterone)
-
Pooled human liver microsomes (or from other species of interest)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (IS) for quenching and analysis
-
96-well plates
-
Incubator/shaker
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of Rofecoxib derivatives and control compounds in a suitable organic solvent (e.g., DMSO).
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the Rofecoxib derivative or control compound to the microsomal suspension. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing cold ACN with the internal standard.[9]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein)
PART 2: S9 Metabolic Stability Assay
This assay provides a broader assessment of metabolic stability by including both microsomal and cytosolic enzymes.[10][11]
Materials:
-
Same as for the microsomal assay, with the addition of:
-
Pooled human liver S9 fraction
-
Cofactors for Phase II reactions, such as uridine diphosphate glucuronic acid (UDPGA) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS), if desired.[11]
Protocol:
The protocol is similar to the microsomal stability assay, with the following key differences:
-
Enzyme Source: Use liver S9 fraction instead of microsomes.
-
Cofactors: In addition to the NADPH regenerating system, include UDPGA and PAPS in the incubation mixture to assess Phase II metabolism.[6][11]
Data Analysis:
The data analysis is the same as for the microsomal stability assay, with the CLint expressed as µL/min/mg of S9 protein.
PART 3: Hepatocyte Metabolic Stability Assay
This assay offers the most physiologically relevant in vitro model for assessing the metabolic stability of Rofecoxib derivatives.[1][12]
Materials:
-
Cryopreserved or fresh primary human hepatocytes (or from other species)
-
Hepatocyte culture medium (e.g., Williams' Medium E) supplemented with appropriate factors
-
Collagen-coated plates
-
Incubator with 5% CO2
-
Other reagents as listed for the microsomal assay
Protocol:
-
Hepatocyte Plating and Acclimation:
-
Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to acclimate in the incubator for a specified period (e.g., 4-24 hours).
-
-
Incubation:
-
Remove the plating medium and replace it with fresh, pre-warmed medium containing the Rofecoxib derivative or control compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Sampling and Quenching:
-
At designated time points, collect aliquots of both the cells and the medium.
-
Quench the reaction by adding cold ACN with an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described for the microsomal assay and analyze by LC-MS/MS.
-
Data Analysis:
The data analysis is similar to the other assays, with the CLint expressed as µL/min/10^6 cells.
LC-MS/MS Analytical Finish
A robust and sensitive LC-MS/MS method is essential for accurately quantifying the parent Rofecoxib derivative and its potential metabolites.[15][16][17][18]
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
The specific MRM transitions for each Rofecoxib derivative and its expected metabolites will need to be optimized.
Visualizing the Experimental Workflow
Caption: General workflow for in vitro metabolic stability assays.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicates | Pipetting errors, inconsistent quenching, poor mixing. | Ensure proper mixing, use pre-chilled quenching solution, automate liquid handling if possible. |
| No metabolism observed for positive control | Inactive enzyme, incorrect cofactor preparation, wrong incubation temperature. | Use a new lot of enzyme, prepare fresh cofactors, verify incubator temperature. |
| Compound disappears too quickly | High non-specific binding, instability in buffer. | Include a control incubation without NADPH to assess non-enzymatic degradation. Use lower protein concentrations. |
| Poor peak shape or sensitivity in LC-MS/MS | Matrix effects, inappropriate mobile phase, suboptimal MS parameters. | Optimize sample cleanup, adjust mobile phase composition, re-optimize MS source and collision energies. |
Conclusion: A Pathway to Optimized Drug Candidates
In vitro metabolic stability assays are an indispensable tool in the early stages of drug discovery for Rofecoxib derivatives. By employing a strategic combination of liver microsomes, S9 fractions, and primary hepatocytes, researchers can gain a comprehensive understanding of a compound's metabolic fate. This knowledge enables the rational design and selection of derivatives with improved pharmacokinetic profiles, ultimately increasing the probability of success in bringing a safe and effective therapeutic to the clinic. The protocols and insights provided in this guide serve as a robust framework for establishing and executing these critical assays.
References
-
Backman, J. T., Karjalainen, M. J., Neuvonen, M., Laitila, J., & Neuvonen, P. J. (2005). Rofecoxib is a potent inhibitor of cytochrome P450 1A2: studies with tizanidine and caffeine in healthy subjects. British Journal of Clinical Pharmacology, 60(5), 545–553. [Link]
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved February 15, 2026, from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved February 15, 2026, from [Link]
-
Creative Bioarray. (n.d.). S9 Stability Assay. Retrieved February 15, 2026, from [Link]
-
Dalvie, D., O'Donnell, J. P., & Kalgutkar, A. S. (2001). The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects. Drug Metabolism and Disposition, 29(9), 1161–1167. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved February 15, 2026, from [Link]
-
Evotec. (n.d.). S9 Stability | Cyprotex ADME-Tox Solutions. Retrieved February 15, 2026, from [Link]
-
Hewitt, N. J., Lecluyse, E. L., & Ferguson, S. S. (2007). Hepatocytes as a tool in drug metabolism, transport and safety evaluations in drug discovery. Drug Metabolism Reviews, 39(2-3), 159–174. [Link]
- Li, A. P. (2001). Human hepatocytes: isolation, cryopreservation and applications in drug development. Chemico-Biological Interactions, 134(2), 189–213.
-
MTTlab. (n.d.). S9 Stability Assay. Retrieved February 15, 2026, from [Link]
-
Patsnap Synapse. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose?. Retrieved February 15, 2026, from [Link]
-
Pharmaron. (n.d.). Metabolism. Retrieved February 15, 2026, from [Link]
-
Pharmaron. (n.d.). Metabolic Stability In Drug Metabolism: IVIVE Models. Retrieved February 15, 2026, from [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved February 15, 2026, from [Link]
- Woolf, T. F. (Ed.). (1999). Handbook of Drug Metabolism. CRC press.
-
Yuan, R., Parikh, A., & Huang, S. M. (2000). The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects. Drug Metabolism and Disposition, 28(8), 934-941. [Link]
-
Zhang, D., Luo, G., Ding, X., & Lu, C. (2005). Rofecoxib is a potent, metabolism-dependent inhibitor of CYP1A2: implications for in vitro prediction of drug interactions. Drug Metabolism and Disposition, 33(3), 345–351. [Link]
-
Zientek, M., & Youdim, K. (2010). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Journal of Pharmaceutical Sciences, 99(12), 5005–5011. [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. ClinPGx [clinpgx.org]
- 8. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. mttlab.eu [mttlab.eu]
- 11. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Hepatocytes as a tool in drug metabolism, transport and safety evaluations in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. dls.com [dls.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. ijpca.org [ijpca.org]
- 17. Analytical and bio-analytical methods of rofecoxib: A comprehensive review - Int J Pharm Chem Anal [ijpca.org]
- 18. Determination of rofecoxib (MK-0966), a cyclooxygenase-2 inhibitor, in human plasma by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Synthesis of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic Acid
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the regioselective synthesis of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid. This valuable compound serves as a key intermediate in pharmaceutical synthesis. This guide critically evaluates and presents detailed protocols for plausible synthetic strategies, with a primary focus on modern transition-metal-catalyzed C-H activation methods. The methodologies are designed to be robust and reproducible, emphasizing the rationale behind experimental design to achieve high regioselectivity and yield.
Introduction: The Synthetic Challenge
The target molecule, 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, possesses a specific substitution pattern that presents a significant regiochemical challenge. The desired product requires the introduction of a hydroxyl group ortho to the carboxylic acid and meta to the bulky sulfonylphenyl group. Direct electrophilic aromatic substitution on the precursor, 4-(4-methylsulfonylphenyl)benzoic acid, is unlikely to yield the desired isomer due to the directing effects of the existing substituents. The carboxyl group is a meta-director, while the sulfonylphenyl group is also deactivating and meta-directing with respect to its own ring. Therefore, advanced synthetic methods are required to control the position of the incoming hydroxyl group. This guide explores directed C-H oxidation as the most promising strategy.
Strategic Approaches to Regioselective Hydroxylation
Achieving the desired 3-hydroxy substitution pattern necessitates a strategy that can override the inherent electronic preferences of the aromatic system. Two primary approaches are considered: transition-metal-catalyzed directed C-H hydroxylation and multi-step linear synthesis.
Strategy 1: Directed ortho-C-H Hydroxylation (Recommended)
This is the most direct and modern approach. The carboxylic acid functional group can be exploited as an endogenous directing group to guide a transition metal catalyst to the adjacent C-H bond for selective oxidation. Palladium catalysis, in particular, has emerged as a powerful tool for such transformations.[1] The catalyst coordinates to the carboxylate, forming a palladacycle intermediate that positions the metal in close proximity to the ortho C-H bond, facilitating its selective functionalization.[2] This method avoids protecting groups and multiple steps, offering superior atom economy.
Causality of Experimental Choice: The choice of a Palladium(II) catalyst combined with a specifically designed ligand is crucial. The ligand modulates the reactivity and stability of the catalyst, while the oxidant must be compatible with the catalytic cycle and substrate.[1] Aqueous hydrogen peroxide (H₂O₂) is an ideal oxidant from a green chemistry perspective, producing only water as a byproduct.[1]
Strategy 2: Multi-Step Linear Synthesis
A classical, though more laborious, approach involves constructing the molecule from pre-functionalized building blocks. This could involve, for example, starting with a 3-hydroxy-4-bromobenzoic acid derivative and then forming the biaryl bond with a (4-methylsulfonylphenyl)boronic acid via a Suzuki coupling reaction. While reliable, this approach is longer and less efficient than a direct C-H activation strategy.
Strategy 3: Biocatalytic Hydroxylation
Enzymatic hydroxylation using cytochrome P450 monooxygenases offers unparalleled selectivity in many cases.[3][4] These enzymes can perform C-H oxidation under ambient conditions.[5] However, wild-type enzymes may not possess the required regioselectivity for a non-natural substrate. Achieving the desired outcome would likely necessitate significant protein engineering efforts to tailor the enzyme's active site, a resource-intensive process not typically available in a standard synthetic chemistry laboratory.[3]
Given the balance of efficiency, selectivity, and practicality, this guide will focus on providing a detailed protocol for the Directed ortho-C-H Hydroxylation strategy.
Proposed Methodologies & Experimental Protocols
The following protocol is a robust starting point for the synthesis of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, adapted from leading literature on the palladium-catalyzed ortho-hydroxylation of benzoic acids.[1]
Synthesis of Starting Material: 4-(4-methylsulfonylphenyl)benzoic acid
This starting material can be synthesized via a Suzuki coupling between 4-carboxyphenylboronic acid and 1-bromo-4-(methylsulfonyl)benzene, followed by oxidation of the methylthio- precursor if necessary. For the purposes of this protocol, we will assume the commercial availability of 4-(4-methylsulfonylphenyl)benzoic acid.
Protocol: Pd(II)-Catalyzed ortho-Hydroxylation
This procedure leverages a palladium catalyst with a specialized ligand to direct the hydroxylation to the C-H bond adjacent to the carboxylic acid using aqueous hydrogen peroxide as the oxidant.[1]
Reaction Scheme:
Caption: Proposed synthesis of the target molecule via directed C-H oxidation.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 4-(4-methylsulfonylphenyl)benzoic acid | 276.29 | 1.0 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.05 | 0.05 |
| 3,5-Dinitro-2-pyridone Ligand (L-1) | 169.08 | 0.20 | 0.2 |
| Hydrogen Peroxide (30% aq. solution) | 34.01 | 2.0 | 2.0 |
| 2,2,2-Trifluoroethanol (TFE) | 100.04 | - | - |
| Deionized Water | 18.02 | - | - |
| Ethyl Acetate | 88.11 | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-methylsulfonylphenyl)benzoic acid (276 mg, 1.0 mmol), Palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%), and the 3,5-dinitro-2-pyridone ligand (33.8 mg, 0.2 mmol, 20 mol%).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) (4.0 mL) and deionized water (1.0 mL) to the flask.
-
Initiation: Stir the resulting suspension at room temperature (approx. 25 °C).
-
Oxidant Addition: Slowly add the 30% aqueous solution of hydrogen peroxide (0.23 mL, 2.0 mmol) to the reaction mixture dropwise over 10 minutes using a syringe pump. Caution: Addition of H₂O₂ can be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of a more polar product spot.
-
Work-up - Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL) to decompose any remaining peroxide.
-
Work-up - pH Adjustment & Extraction: Acidify the mixture to pH ~2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid.
Self-Validation and Characterization:
-
In-Process Controls: Use TLC or LC-MS to monitor the reaction. The product should have a lower Rf value than the starting material due to the added hydroxyl group.
-
Final Product Analysis: The identity and purity of the final product should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry. The appearance of a new aromatic proton signal and shifts in the existing aromatic signals will confirm the hydroxylation site.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
Melting Point: To assess purity.
-
Mechanistic Considerations
The catalytic cycle for the directed ortho-hydroxylation is believed to proceed through several key steps. Understanding this mechanism is vital for troubleshooting and optimization.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H hydroxylation.
The process begins with the coordination of the palladium(II) catalyst to the carboxylate group of the substrate. This is followed by a concerted metalation-deprotonation step to form a five-membered palladacycle intermediate, which is the key step for regioselectivity.[1] The Pd(II) center is then oxidized to a high-valent Pd(IV) species by the hydrogen peroxide. Finally, reductive elimination from the Pd(IV) center forms the C-O bond, releasing the hydroxylated product and regenerating the active Pd(II) catalyst.[1]
Conclusion
The synthesis of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid is most effectively and efficiently achieved through a directed ortho-C-H hydroxylation strategy. The provided palladium-catalyzed protocol offers a direct, atom-economical route that leverages the inherent functionality of the substrate to control regioselectivity. This method represents a significant improvement over traditional multi-step synthetic approaches. Researchers are encouraged to use this protocol as a foundational method, with the understanding that minor optimization of reaction conditions may be necessary to maximize yield for their specific setup.
References
-
Bell, S. G., et al. (2021). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. ChemBioChem. Available at: [Link]
-
de Visser, S. P., et al. (2005). Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450. Organic & Biomolecular Chemistry. Available at: [Link]
-
de Visser, S. P., et al. (2003). Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. Journal of the American Chemical Society. Available at: [Link]
-
Wang, L., et al. (2022). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. ACS Catalysis. Available at: [Link]
-
Das, S., et al. (2020). Hydroxylation of Benzene via C–H Activation Using Bimetallic CuAg@g-C3N4. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Company, A., et al. (2009). Iron-promoted ortho- and/or ipso-hydroxylation of benzoic acids with H(2)O(2). Inorganic Chemistry. Available at: [Link]
-
D'yachkov, P. N., & Kharchevnikova, N. V. (2002). Mechanism of aromatic hydroxylation by cytochrome P450. Journal of Structural Chemistry. Available at: [Link]
-
Luo, F., et al. (2012). Pd(II)‐catalyzed ortho‐hydroxylation of benzoic acid using oxygen. Tetrahedron Letters. Available at: [Link]
-
Company, A., et al. (2008). ortho-Hydroxylation of benzoic acids with hydrogen peroxide at a non-heme iron center. Chemical Communications. Available at: [Link]
-
Company, A., et al. (2008). ortho-Hydroxylation of benzoic acids with hydrogen peroxide at a non-heme iron center. Chemical Communications. Available at: [Link]
-
Wang, Y., et al. (2023). Activation and Hydroxylation Mechanism of Aromatic C-H and C-F of 3-Fluoro-l-tyrosine Catalyzed by the Heme-Dependent Tyrosine Hydroxylase. The Journal of Physical Chemistry B. Available at: [Link]
-
Luo, F., et al. (2012). Palladium-catalyzed ortho-C-H hydroxylation of benzoic acids. Tetrahedron Letters. Available at: [Link]
-
Wang, Z., et al. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules. Available at: [Link]
-
He, G., et al. (2022). Ligand-Enabled C–H Hydroxylation with Aqueous H₂O₂ at Room Temperature. ACS Catalysis. Available at: [Link]
-
Various Authors. Catalytic C-H Activation. Chemistry Letters. Available at: [Link]
-
Long, H., et al. (2021). Electrochemical aromatic C–H hydroxylation in continuous flow. Nature Communications. Available at: [Link]
Sources
- 1. Ligand-Enabled C─H Hydroxylation with Aqueous H2O2 at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Bioanalytical Assays for Sulfonylphenyl Benzoic Acid Metabolites
Abstract
This document provides a comprehensive guide for the development and validation of robust bioanalytical methods for the quantification of sulfonylphenyl benzoic acid metabolites in biological matrices, primarily plasma. Sulfonylphenyl benzoic acid derivatives are a class of compounds with diverse biological activities, and understanding their metabolic fate is crucial for drug development and safety assessment.[1] This guide emphasizes a scientifically-driven approach, explaining the rationale behind key experimental decisions in sample preparation, chromatography, and mass spectrometric detection. The protocols are designed to be compliant with major regulatory guidelines, ensuring data integrity and reliability.
Introduction: The Bioanalytical Challenge
Sulfonylphenyl benzoic acid derivatives are characterized by the presence of both a sulfonic acid or sulfonamide group and a carboxylic acid group. This dual acidic nature presents a unique set of challenges for bioanalytical method development. These compounds are typically polar and prone to ionization, which influences their extraction, chromatographic behavior, and mass spectrometric detection.
The primary goal of a bioanalytical assay is to accurately and precisely measure the concentration of drug metabolites in a complex biological matrix like plasma or urine.[2][3] This requires a method that is not only sensitive and selective but also robust and reproducible. This application note will walk researchers through a logical workflow for developing such a method, grounded in regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]
Understanding the Analyte: Metabolic Pathways
While specific metabolic pathways are drug-dependent, benzoic acid derivatives generally undergo Phase I and Phase II metabolism. A common metabolic route for benzoic acid itself is conjugation with glycine to form hippuric acid, which is then excreted.[7][8] For sulfonylphenyl benzoic acid compounds, metabolism may involve:
-
Hydroxylation of the aromatic rings.
-
Glucuronidation or sulfation of the carboxylic acid or hydroxyl groups.
-
Conjugation with amino acids.
Understanding these potential transformations is key to identifying the target metabolites and developing an extraction strategy that can isolate these often highly polar molecules from the biological matrix.
Bioanalytical Strategy: A Three-Pillar Approach
A successful bioanalytical method for these acidic metabolites rests on the careful optimization of three key stages: Sample Preparation, Liquid Chromatography, and Mass Spectrometry. The choices made in each stage are interconnected and aimed at achieving maximum sensitivity, selectivity, and reproducibility.
Caption: High-level bioanalytical workflow.
Detailed Method Development
Sample Preparation: The Key to Clean Analysis
The primary goal of sample preparation is to remove endogenous interferences (proteins, lipids) while maximizing the recovery of the target analytes.[9][10] For acidic metabolites, pH control is critical.
-
Protein Precipitation (PPT): While fast and simple, PPT often results in insufficient cleanup, leading to matrix effects in the MS source. It involves adding a cold organic solvent (e.g., acetonitrile) to the plasma to crash out proteins.[11]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. For acidic analytes, an acidic aqueous phase (to keep them protonated and neutral) is extracted with an organic solvent. However, highly polar metabolites may show poor recovery in common LLE solvents.[3]
-
Solid-Phase Extraction (SPE): SPE is the recommended technique for its superior cleanup and ability to handle polar compounds.[9][12] For sulfonylphenyl benzoic acid metabolites, a Mixed-Mode Anion Exchange SPE is ideal.
Why Mixed-Mode Anion Exchange? This sorbent has both a reversed-phase character (e.g., C8 or C18) and a strong anion exchange functional group (e.g., quaternary amine). This dual chemistry allows for a highly selective extraction:
-
Load: The plasma sample is pre-treated (e.g., diluted and acidified) and loaded onto the SPE cartridge. The analytes are retained by reversed-phase interactions.
-
Wash 1 (Organic): A low-percentage organic wash removes lipids and other non-polar interferences.
-
Wash 2 (Aqueous): An acidic wash (e.g., with formic acid) ensures the carboxylic acid and sulfonic acid groups are protonated, allowing for the removal of polar interferences.
-
Elution: A basic, high-organic solvent is used for elution. The base deprotonates the acidic functional groups on the analytes, disrupting their interaction with the anion exchange sorbent and allowing them to be eluted.
Liquid Chromatography (LC) Conditions
The goal is to achieve chromatographic separation of the metabolites from each other and from any remaining matrix components, ensuring good peak shape and retention.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a robust starting point for separating small molecules.[13]
-
Mobile Phase:
-
Aqueous (A): Water with an acidic modifier (e.g., 0.1% Formic Acid). The acid is crucial to suppress the ionization of the carboxylic and sulfonic acid groups during chromatography, leading to better peak shape and retention on the reversed-phase column.
-
Organic (B): Acetonitrile or Methanol with 0.1% Formic Acid.
-
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) ensures reproducible retention times.[13]
Mass Spectrometry (MS/MS) Conditions
Tandem mass spectrometry provides the selectivity and sensitivity needed for low-level quantification in complex matrices.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode is the optimal choice. The acidic functional groups on the sulfonylphenyl benzoic acid metabolites readily lose a proton to form negative ions ([M-H]⁻), resulting in a strong signal.
-
Analyte Tuning: The first step is to infuse a standard solution of each metabolite into the mass spectrometer to optimize the MS parameters.
-
MS1 (Full Scan): Identify the deprotonated precursor ion ([M-H]⁻).
-
MS2 (Product Ion Scan): Fragment the precursor ion by increasing the collision energy and identify stable, specific product ions. The fragmentation of the sulfonyl and benzoic acid moieties often provides unique and reliable fragments for detection.
-
-
Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and the internal standard. This is a highly selective process that filters out most chemical noise.
Method Validation: Ensuring Data Integrity
Once the method is developed, it must be validated to demonstrate its reliability. The validation process should adhere to the principles outlined in the FDA and EMA guidelines.[4][5][14]
Caption: Key parameters for bioanalytical method validation.
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy & Precision: Assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, mid, high) over several days.
-
Calibration Curve & Linearity: Demonstrates the relationship between instrument response and known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Stability: Evaluates the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
-
Matrix Effect: Assesses the suppression or enhancement of ionization due to co-eluting matrix components.
Detailed Protocol: SPE-LC-MS/MS Assay
This protocol provides a step-by-step method for the quantification of a hypothetical sulfonylphenyl benzoic acid metabolite in human plasma.
1. Materials and Reagents
-
Blank human plasma (K2-EDTA)
-
Analyte and stable-isotope labeled internal standard (SIL-IS) reference materials
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic Acid, Ammonium Hydroxide (Optima grade)
-
Water (18 MΩ·cm)
-
Mixed-Mode Anion Exchange SPE plates/cartridges
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and SIL-IS in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards (CS) and quality control (QC) spiking solutions. Prepare a working solution of the SIL-IS.
-
SPE Wash 1: 5% Methanol in water.
-
SPE Wash 2: 100 mM Formic Acid in water.
-
SPE Elution Solvent: 5% Ammonium Hydroxide in Acetonitrile.
-
Reconstitution Solvent: 10% Acetonitrile, 0.1% Formic Acid in water.
3. Sample Preparation (SPE)
-
Pipette 100 µL of plasma samples (blank, CS, QC, or unknown) into a 96-well plate.
-
Add 25 µL of the SIL-IS working solution to all wells except the double blank.
-
Add 200 µL of 100 mM Formic Acid to all wells and vortex to mix. This step lyses cells and precipitates some proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Condition the SPE plate by aspirating 500 µL of Methanol followed by 500 µL of water.
-
Load the supernatant from the sample plate onto the conditioned SPE plate.
-
Wash the SPE plate with 500 µL of SPE Wash 1.
-
Wash the SPE plate with 500 µL of SPE Wash 2.
-
Dry the SPE plate under vacuum or positive pressure for 5 minutes.
-
Elute the analytes by adding 2 x 100 µL aliquots of the SPE Elution Solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of Reconstitution Solvent, vortex, and centrifuge.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: Standard UHPLC system.
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-8.0 min: 5% B (Re-equilibration)
-
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization: ESI Negative Mode.
-
MRM Transitions: Use optimized transitions for the analyte and SIL-IS.
Data Presentation: Example Results
The following tables represent typical data obtained during method validation.
Table 1: Example Calibration Curve
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 0.015 | 0.98 | 98.0 |
| 2.50 | 0.038 | 2.55 | 102.0 |
| 5.00 | 0.076 | 5.01 | 100.2 |
| 25.0 | 0.381 | 24.9 | 99.6 |
| 100 | 1.525 | 101.1 | 101.1 |
| 400 | 6.098 | 398.5 | 99.6 |
| 800 | 12.150 | 795.0 | 99.4 |
| 1000 (ULOQ) | 15.301 | 1008.0 | 100.8 |
| Linearity (r²) | 0.9995 |
Table 2: Example Inter-day Accuracy and Precision (n=3 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 1.04 | 104.0 | 8.5 |
| LQC | 3.00 | 2.95 | 98.3 | 6.2 |
| MQC | 200 | 205.2 | 102.6 | 4.1 |
| HQC | 750 | 740.8 | 98.8 | 3.5 |
Conclusion
Developing a bioanalytical assay for sulfonylphenyl benzoic acid metabolites requires a systematic approach that addresses their inherent polarity and acidic nature. A strategy employing mixed-mode anion exchange solid-phase extraction coupled with reversed-phase LC-MS/MS in negative ion mode provides the selectivity and sensitivity required for robust quantification in biological matrices. Adherence to regulatory guidelines for method validation is paramount to ensure the generation of reliable data for pharmacokinetic and toxicokinetic studies, ultimately supporting critical decisions in the drug development pipeline.[2][15]
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
European Medicines Agency. (2011). Scientific guideline on Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
De Nardi, C., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(9), 1035-1040. [Link]
-
De Nardi, C., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Ovid. [Link]
-
Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]
-
H. V., et al. (2023). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC. [Link]
-
LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. [Link]
-
Spivia, W. R., et al. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Agilent Technologies. [Link]
-
Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5541-5558. [Link]
-
Wu, J. T., & Zeng, H. (2001). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 15(13), 1113-1118. [Link]
-
Latha, P. (2014). Bioanalytical Method Development and Validation by HPLC: A Review. Journal of Medical and Pharmaceutical Innovation, 1(6S). [Link]
-
Supriya, V., et al. (2021). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION. Indo American Journal of Pharmaceutical Sciences, 08(05). [Link]
-
Klempien, T., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. Proceedings of the National Academy of Sciences, 109(42), 17183-17188. [Link]
-
Saritha, V. (2023). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PHARMACOKINETIC STUDIES. International Journal of Novel Research and Development, 8(5). [Link]
-
N, A., et al. (n.d.). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY RP - HPLC. ResearchGate. [Link]
-
Schwaiger, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. [Link]
-
H. V., et al. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. Journal of Applied Pharmaceutical Science. [Link]
-
Technische Universität Braunschweig. (n.d.). 4. Biogenesis of Benzoic Acids as Precursors. [Link]
-
Phenomenex. (n.d.). Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS. [Link]
-
Wang, Y., et al. (2022). Benzoic Acid Metabolism and Lipopolysaccharide Synthesis of Intestinal Microbiome Affects the Health of Ruminants under Free-Range and Captive Mode. MDPI. [Link]
-
Brusilow, S. W. (2002). The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen. The Journal of nutrition, 132(6 Suppl 2), 1709S-1712S. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iajps.com [iajps.com]
- 4. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 11. jgtps.com [jgtps.com]
- 12. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ijnrd.org [ijnrd.org]
Application Notes and Protocols for the Purification of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid by Crystallization
Introduction
3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid is a complex aromatic molecule featuring a carboxylic acid, a hydroxyl group, and a methylsulfonyl moiety. The purity of such compounds is of paramount importance in drug development and various chemical applications, as impurities can significantly impact biological activity, safety, and material properties. Crystallization is a critical purification technique that leverages the differential solubility of the target compound and its impurities in a given solvent system. This document provides a detailed guide to various crystallization methods for the purification of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, drawing upon established principles for analogous aromatic carboxylic acids and sulfonyl-containing compounds.
The selection of an appropriate crystallization method and solvent system is crucial for achieving high purity and yield. The presence of both polar (hydroxyl, carboxylic acid, sulfonyl) and non-polar (aromatic rings) functional groups in the target molecule suggests that a range of solvents with varying polarities should be considered.
Physicochemical Properties and Solvent Selection Rationale
-
Aromatic Carboxylic Acid: The benzoic acid moiety imparts acidic properties and allows for solubility in alkaline aqueous solutions. It also suggests that solvents capable of hydrogen bonding will be effective.
-
Hydroxyl Group: The phenolic hydroxyl group increases polarity and the potential for hydrogen bonding, enhancing solubility in polar protic solvents.
-
Methylsulfonyl Group: The sulfonyl group is highly polar and can act as a hydrogen bond acceptor, further influencing solubility in polar solvents. However, the overall molecule remains largely organic, suggesting that a balance of polarity in the solvent system will be necessary.
Based on these characteristics, a solvent screening study is the recommended first step. A general principle for crystallization is to identify a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Alternatively, an anti-solvent approach can be employed, where the compound is dissolved in a good solvent and a miscible anti-solvent is added to induce precipitation.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good hydrogen bonding capabilities, likely to dissolve the compound at higher temperatures. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate polarity, good for dissolving a range of organic compounds. |
| Esters | Ethyl Acetate | Medium polarity, often a good choice for crystallization and extraction of aromatic acids.[1] |
| Ethers | Tetrahydrofuran (THF) | Can dissolve a variety of polar and non-polar compounds. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High polarity, likely to be very good solvents, potentially useful for slurry or anti-solvent methods.[2] |
| Non-polar | Toluene, Heptane | Likely to be poor solvents, potentially useful as anti-solvents. |
| Aqueous | Water (with pH adjustment) | Solubility is expected to be low in neutral water but will increase with pH. |
Crystallization Methods and Protocols
The following sections detail three common crystallization methods that can be adapted for the purification of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid.
Cooling Crystallization
This is the most common crystallization technique and relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.
Protocol 1: Cooling Crystallization from a Single Solvent
-
Solvent Selection: Based on the screening, select a solvent in which the compound exhibits a significant positive temperature-solubility coefficient. For aromatic carboxylic acids, alcohols like ethanol or esters like ethyl acetate are often good starting points.
-
Dissolution: In a suitable reaction vessel equipped with a stirrer and a condenser, add the crude 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid. Add the selected solvent portion-wise while stirring and gently heating the mixture to reflux until the solid is completely dissolved. Avoid using an excessive amount of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the saturated solution through a pre-heated filter funnel to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more perfect crystals. For further yield improvement, the flask can then be placed in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a suitable temperature to remove residual solvent.
Caption: Workflow for Anti-Solvent Crystallization.
Evaporative Crystallization
This method involves the slow evaporation of a solvent from a solution of the compound, leading to an increase in concentration and subsequent crystallization. It is particularly useful for obtaining high-quality single crystals for X-ray diffraction studies.
Protocol 3: Evaporative Crystallization
-
Solvent Selection: Choose a relatively volatile solvent in which the compound is soluble.
-
Dissolution: Prepare a solution of the compound that is near saturation at room temperature.
-
Evaporation: Place the solution in a loosely covered container (e.g., a beaker with a watch glass or a vial with a perforated cap) to allow for slow evaporation of the solvent. The container should be left in a vibration-free environment.
-
Crystal Growth: Crystals will form as the solvent evaporates. The process can take several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining mother liquor and gently wash the crystals with a small amount of a solvent in which they are poorly soluble.
-
Drying: Air-dry the crystals or dry them under a gentle stream of inert gas.
Diagram 3: Evaporative Crystallization Workflow
Caption: Workflow for Evaporative Crystallization.
Troubleshooting and Optimization
Table 2: Common Crystallization Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| No crystals form upon cooling | Solution is not supersaturated; cooling is too fast. | Concentrate the solution; cool more slowly; add a seed crystal; scratch the inside of the flask. |
| Oiling out | The compound's solubility is too high at the crystallization temperature; cooling is too fast. | Use a less polar solvent or a solvent mixture; cool more slowly; add an anti-solvent. |
| Poor yield | The compound is too soluble in the cold solvent; insufficient cooling. | Use a different solvent; cool to a lower temperature; use an anti-solvent. |
| Impure crystals | Inefficient removal of mother liquor; co-crystallization of impurities. | Improve washing of the crystals; recrystallize from a different solvent system. |
Conclusion
The purification of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid can be effectively achieved through systematic application of crystallization techniques. A thorough solvent screening is the cornerstone of developing a robust crystallization process. Cooling crystallization, anti-solvent crystallization, and evaporative crystallization each offer distinct advantages depending on the desired outcome, from bulk purification to the generation of high-quality single crystals. The protocols provided herein serve as a comprehensive starting point for researchers to develop a tailored purification strategy for this and structurally related molecules.
References
- Google Patents.
- Google Patents.
-
Master Organic Chemistry. Sulfonyl blocking groups in aromatic synthesis. (2018). [Link]
-
ResearchGate. Solvent design for crystallization of carboxylic acids. (2025). [Link]
- Google Patents.
- Google Patents.
-
MDPI. Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. [Link]
-
National Institutes of Health. Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. (2012). [Link]
-
Science.gov. p-hydroxy benzoic acid: Topics by Science.gov. [Link]
-
PubChem. Methyl 3-hydroxy-4-methoxybenzoate. [Link]
-
mVOC 4.0. 4-hydroxybenzoic Acid. [Link]
- Google Patents. Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Journal of Synthetic Chemistry. Aromatic Sulfonamides. (2023). [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
-
International Journal of Pharmaceutical and Clinical Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). [Link]
- Google Patents.
-
Dalton Transactions (RSC Publishing). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. [Link]
-
National Institutes of Health. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). [Link]
-
Journal of Chemical Research. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
-
European Patent Office. PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID. [Link]
Sources
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Benzoic Acid Derivatives
Welcome to the Technical Support Center for the HPLC analysis of benzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common challenges encountered during the chromatographic analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my benzoic acid derivative peak tailing?
A: Peak tailing for acidic compounds like benzoic acid derivatives in reversed-phase HPLC is often due to one or a combination of the following factors: secondary interactions with the stationary phase, improper mobile phase pH, column overload, or issues with the HPLC system itself.[1][2][3] A common cause is the interaction of the analyte with residual silanol groups on the silica-based column packing.[4][5][6][7]
Q2: What is the quickest way to improve the peak shape of my acidic analyte?
A: Adjusting the mobile phase pH is often the most effective initial step. For an acidic compound like a benzoic acid derivative, lowering the mobile phase pH to at least 1.5 to 2 pH units below the analyte's pKa will ensure it is in a single, non-ionized form, which typically results in a more symmetrical peak.[2][8][9] For many benzoic acid derivatives, a pH of around 2.5-3.0 is a good starting point.[2][4]
Q3: Can the type of HPLC column I'm using cause peak tailing?
A: Absolutely. Older, Type A silica columns are more prone to causing peak tailing due to a higher concentration of acidic silanol groups and trace metal impurities.[7] Using a modern, high-purity, end-capped Type B silica column or a hybrid stationary phase can significantly reduce these secondary interactions and improve peak shape.[4][7][10]
Q4: I've adjusted the pH, but I still see some tailing. What's next?
A: If pH adjustment isn't sufficient, consider increasing the buffer concentration in your mobile phase (e.g., to >20 mM) to help mask residual silanol interactions.[4][11] Also, ensure your sample is dissolved in the mobile phase or a weaker solvent to avoid peak distortion.[6][12] If the problem persists, it may be related to column contamination, a void at the column inlet, or other hardware issues.[3][4]
In-Depth Troubleshooting Guide
Peak tailing can compromise resolution, hinder accurate quantification, and affect the reproducibility of your method.[4] This guide provides a systematic approach to diagnosing and resolving peak tailing issues when analyzing benzoic acid derivatives.
Understanding the Tailing Factor
A symmetrical, Gaussian peak is ideal in chromatography. The degree of asymmetry is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A Tf value of 1 indicates a perfectly symmetrical peak. For many applications, a Tf ≤ 2 is considered acceptable.[4]
Logical Troubleshooting Workflow
When tackling peak tailing, it's crucial to change only one variable at a time to pinpoint the root cause.[4] The following workflow provides a structured approach to troubleshooting.
Caption: A step-by-step logical workflow for troubleshooting peak tailing.
Chemical and Method-Related Causes
These are the most common sources of peak tailing for ionizable compounds like benzoic acid derivatives.
The Problem: The pH of the mobile phase dictates the ionization state of both the analyte and the residual silanol groups on the silica stationary phase.[13][14] If the mobile phase pH is close to the pKa of your benzoic acid derivative, the analyte will exist in both its ionized (more polar) and non-ionized (less polar) forms, leading to a broadened, tailing peak.[13][15] Furthermore, at a mid-range pH (typically > 3), residual silanol groups on the silica surface become deprotonated (SiO-), creating active sites for secondary ionic interactions with any positively charged analytes.[1][12] While benzoic acid derivatives are acidic, this silanol activity can still contribute to peak shape issues.
The Solution:
-
Control Analyte Ionization: The primary strategy is to suppress the ionization of your acidic analyte. This is achieved by lowering the mobile phase pH to at least 1.5-2 pH units below the analyte's pKa.[2][8][9] For a typical benzoic acid with a pKa around 4.2, a mobile phase pH of 2.5-3.0 is recommended.[2][4] This ensures the analyte is predominantly in its neutral, more hydrophobic form, leading to better retention and peak shape in reversed-phase chromatography.[16]
-
Suppress Silanol Activity: A low pH (around 2.5) also protonates the residual silanol groups (Si-OH), rendering them less active for secondary interactions.[4][7]
Protocol for Mobile Phase pH Adjustment:
-
Determine the pKa of your specific benzoic acid derivative.
-
Choose a suitable buffer that is effective in the target pH range (e.g., phosphate or formate for low pH).
-
Prepare the aqueous portion of your mobile phase.
-
Using a calibrated pH meter, adjust the pH of the aqueous portion by adding an acid (e.g., phosphoric acid or formic acid).[4]
-
Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol). Note that the apparent pH may shift after adding the organic solvent, but consistency in preparation is key.[4]
The Problem: Even with optimal pH, secondary interactions can occur. These are unwanted interactions between the analyte and the stationary phase that are not based on the primary reversed-phase mechanism.
-
Silanol Interactions: Standard silica-based C18 columns have unreacted, accessible silanol groups on their surface.[6] The carboxylic acid and other polar functional groups on benzoic acid derivatives can form hydrogen bonds with these silanols, leading to a secondary retention mechanism that causes tailing.[4][5]
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix or from the HPLC system hardware (frits, tubing) can act as Lewis acids and chelate with analytes, causing severe peak tailing.[4][5][17] This is particularly problematic for compounds with chelating functional groups.[18]
The Solutions:
-
Column Selection:
-
Use End-Capped Columns: Modern columns are "end-capped," where many residual silanols are chemically bonded with a small silylating agent (like trimethylsilyl chloride) to make them inert.[10] Always choose a high-purity, end-capped column for analyzing polar or ionizable compounds.[4]
-
Consider Alternative Stationary Phases: For highly polar acidic molecules that are difficult to retain, consider columns with mixed-mode stationary phases that contain positively charged functional groups to enhance retention through ionic interactions while maintaining a reversed-phase character.[19]
-
-
Mobile Phase Additives:
-
Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25-50 mM) can help to mask the active silanol sites and improve peak shape.[4][10] This is more common for LC-UV applications, as high buffer concentrations can cause ion suppression in LC-MS.[10]
-
Caption: Secondary interaction between a benzoic acid derivative and a residual silanol group.
System and Hardware-Related Causes
If chemical and method optimizations do not resolve the issue, the problem may lie within the HPLC system itself. These issues typically affect all peaks in the chromatogram, not just the analyte of interest.[3]
-
Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol, or as recommended by the manufacturer). If a guard column is used, replace it.
-
-
Column Void: A void can form at the inlet of the column due to the settling of the packed bed, often caused by high pressure or pH extremes.[4] This creates a space where the sample band can broaden before entering the column bed, resulting in tailing or split peaks.
-
Solution: A void at the inlet may sometimes be fixed by reversing the column (if permitted by the manufacturer) and flushing with a moderate flow rate. However, in most cases, the column will need to be replaced.[3]
-
-
The Problem: Excessive volume in the flow path between the injector and the detector can lead to band broadening and peak tailing. This includes using tubing with an unnecessarily large internal diameter or length, or having poorly made connections.[6][20]
-
Solution: Use tubing with the smallest possible internal diameter and length suitable for your system pressure. Ensure all fittings are properly seated to avoid dead volume.[12]
-
-
The Problem: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing peak tailing.[3][21]
-
Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, the original issue was column overload.[3]
-
| Parameter | Effect on Benzoic Acid Derivatives (Acids) | Effect on Basic Compounds | Effect on Neutral Compounds |
| Decreasing Mobile Phase pH | Increases retention, improves peak shape (ion suppression)[14][16] | Decreases retention, can improve peak shape (silanol suppression)[4] | Little to no effect[14][16] |
| Increasing Mobile Phase pH | Decreases retention, can worsen peak shape (ionization)[4][14] | Increases retention, can worsen peak shape (silanol interaction) | Little to no effect[14][16] |
| Increasing Buffer Strength | Can improve peak shape by masking silanol sites[4][10] | Can significantly improve peak shape[4][10] | Little to no effect |
| Using End-Capped Column | Improves peak shape by reducing silanol interactions[4][10] | Significantly improves peak shape[4][10] | Little to no effect |
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28). [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 - Waters. [Link]
-
The Theory of HPLC Column Chemistry. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
Reasons for Peak Tailing of HPLC Column - Hawach. (2025-10-28). [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09). [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025-10-29). [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023-01-24). [Link]
-
Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules - Phenomenex. [Link]
-
A Comprehensive Guide to Selecting HPLC Columns - Labtech. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021-10-15). [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023-12-27). [Link]
-
Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. (2019-12-06). [Link]
-
Overcoming Metal Interference in HPLC - Technology Networks. (2025-10-06). [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed. (2020-01-25). [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020-02-17). [Link]
-
How to Prevent Metal Ion Contamination In HPLC Systems - SilcoTek. (2017-05-19). [Link]
-
HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]
-
Why heavy metals produces peak tailing on reversed phase columns (ODS)? - ResearchGate. (2014-12-20). [Link]
-
Different Types of HPLC Columns Used in Analysis | Pharmaguideline. [Link]
-
The Importance of HPLC Mobile Phase Additives & Buffers - MAC-MOD Analytical. [Link]
-
Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. | Semantic Scholar. [Link]
-
HPLC Column Selection Guide - SCION Instruments. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. (2013-11-27). [Link]
-
HPLC Troubleshooting Guide. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. labcompare.com [labcompare.com]
- 11. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. support.waters.com [support.waters.com]
- 13. moravek.com [moravek.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. silcotek.com [silcotek.com]
- 19. phenomenex.com [phenomenex.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: A Researcher's Guide to 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic Acid
Welcome to the technical support center for 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who handle and store this compound. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting advice to ensure the integrity and stability of your material. This is not a simple datasheet; it is a dynamic resource built on scientific principles to help you anticipate and solve challenges before they impact your experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section provides rapid answers to the most common questions regarding the storage and handling of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid.
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A: The stability of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid is critically dependent on storage conditions due to its phenolic hydroxyl and carboxylic acid functional groups. Phenolic compounds, in general, are susceptible to degradation through oxidation.[1][2]
Table 1: Recommended Storage Conditions
| Parameter | Short-Term Storage (< 4 weeks) | Long-Term Storage (> 4 weeks) | Rationale |
| Temperature | 2-8°C | -20°C or lower[3] | Reduces the rate of potential oxidative and thermal degradation reactions. |
| Atmosphere | Tightly sealed container. | Inert atmosphere (Argon or Nitrogen)[4] | Minimizes exposure to atmospheric oxygen, a key driver of phenolic degradation.[5][6] |
| Light | Amber glass vial or protect from light. | Amber glass vial stored in the dark. | Protects against photodegradation, which can be accelerated by UV and visible light.[1][7][8] |
| Humidity | Store with a desiccant. | Store in a desiccator or controlled low-humidity environment. | Prevents moisture uptake, which can accelerate degradation pathways.[8][9] |
Q2: What are the primary signs of degradation I should look for?
A: The most common visual indicator of degradation is a change in the physical appearance of the solid material. Due to the oxidation of the phenolic group, you may observe:
-
Color Change: The typically off-white or light-colored powder may develop a yellow, tan, or brownish hue. This is often due to the formation of quinone-type structures, which are highly colored.[6]
-
Texture Change: The material may become clumpy or sticky, especially if it has been exposed to humidity.
Analytically, degradation is identified by a decrease in the purity of the main compound peak and the appearance of new peaks in your chromatogram (e.g., HPLC).
Q3: Is this compound more stable in solid form or in solution?
A: The compound is significantly more stable in its solid, crystalline form under the recommended storage conditions. In solution, its degradation rate can increase substantially due to solvent effects, increased molecular mobility, and greater exposure to dissolved oxygen and other reactive species. If you must store solutions, prepare them fresh and use them the same day.[3] For short-term storage of solutions (1-2 days), store at 2-8°C, protect from light, and consider purging the solvent with an inert gas before dissolution.
Section 2: Troubleshooting Guide - Diagnosing and Solving Degradation Issues
This section addresses specific problems you may encounter, providing causal explanations and actionable solutions.
Issue: I am observing a new, unidentified peak in my reverse-phase HPLC chromatogram. It typically appears at an earlier retention time than the parent compound.
Probable Cause: Oxidative Degradation
The molecular structure of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid contains a phenolic hydroxyl group, which is the most likely site of initial degradation. This group is susceptible to oxidation, a process that can be initiated by exposure to air (oxygen), light, or trace metal impurities.[1][6] The resulting degradation products are often more polar than the parent compound, leading to an earlier elution time in reverse-phase chromatography.
Investigative Workflow:
-
Review Storage History: Was the container left open? Was it exposed to bright light? How old is the sample? Correlate the appearance of the impurity with any deviations from the recommended storage protocol.
-
Perform a Confirmatory Stress Test: To confirm if the impurity is an oxidation product, perform a simple forced degradation study. Expose a small sample of the compound to an oxidizing agent (e.g., 3% hydrogen peroxide solution) for a short period (e.g., 1-2 hours at room temperature). Analyze the stressed sample by HPLC. If the peak area of your unknown impurity increases significantly, it is almost certainly an oxidative degradant.
-
Implement Corrective Actions:
-
For Future Use: Procure a new lot of the material. Upon receipt, immediately transfer it to small, amber glass vials. Purge each vial with argon or nitrogen, seal tightly with a PTFE-lined cap, and wrap the cap with parafilm.[4] Store at -20°C in a desiccated environment.
-
For Current Stock: If the level of impurity is low and acceptable for your application, you may be able to continue using it. However, it is critical to re-qualify the material by determining its purity. Use only small aliquots for your experiments to avoid compromising the entire batch.
-
Visualizing the Problem: A Likely Degradation Pathway
The diagram below illustrates a plausible oxidative degradation pathway for phenolic compounds. The initial oxidation can lead to the formation of intermediates that may be more reactive or prone to further reactions, including polymerization.
Caption: Plausible oxidative degradation pathway for the compound.
Section 3: Essential Protocols for Stability Management
Adhering to validated protocols is the best way to prevent degradation.
Protocol 3.1: Recommended Procedure for Handling and Aliquoting
-
Preparation: Allow the main container of the compound to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Environment: If possible, perform all manipulations inside a glove box with an inert atmosphere. If a glove box is unavailable, work quickly in an area with low humidity.
-
Aliquoting: Weigh the desired amount of material into a pre-labeled amber glass vial.
-
Inert Gas Purge: Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately cap the vial tightly. For long-term storage, wrap the cap and neck of the vial with parafilm to create a secondary moisture and gas barrier.
-
Storage: Place the aliquot and the main container back into their designated storage locations (-20°C freezer, inside a desiccator).
Protocol 3.2: Workflow for a Basic Forced Degradation Study
Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[10][11]
Caption: Workflow for a forced degradation study.
Protocol 3.3: Foundational HPLC Method for Stability Assessment
This method serves as a starting point for separating 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid from its potential, more polar degradation products.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.[1]
-
Injection Volume: 10 µL.
-
Rationale: The acidic modifier in the mobile phase is crucial. It ensures the carboxylic acid group of the analyte remains protonated (neutral), preventing interaction with residual silanol groups on the column and thus avoiding peak tailing.[12]
References
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience, 57, 103586. [Link]
-
Rao, B. M., et al. (2012). separation and determination of - process- related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia Journal, 60(3), 436-448. [Link]
-
Effect of phenolic compounds on the oxidative stability of ground walnuts and almonds. (n.d.). ResearchGate. [Link]
-
Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. (2023). MDPI. [Link]
-
Understanding Wine Phenolic Structure and Color Stability. (2022). YouTube. [Link]
-
Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). MDPI. [Link]
-
Forced Degradation – A Review. (2022). Pharmaffiliates. [Link]
-
Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC. (n.d.). PubMed. [Link]
-
p-HYDROXYBENZOIC ACID FOR SYNTHESIS MSDS. (2015). Loba Chemie. [Link]
-
Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... (n.d.). ResearchGate. [Link]
-
p-HYDROXYBENZOIC ACID For Synthesis Safety Data Sheet. (2015). Loba Chemie. [Link]
-
Effects of temperature, humidity, light, and soil on drug stability in hair: a preliminary study for estimating personal profiles using micro-segmental analysis of corpse hair - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Royal Society of Chemistry. [Link]
-
Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... (n.d.). ResearchGate. [Link]
-
Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3 - PMC. (2024). National Center for Biotechnology Information. [Link]
-
How to store cyclic hydroxylamine CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)? (2017). ResearchGate. [Link]
-
Effect of atmosphere and relative humidity on photodegradation of clopidogrel under artificial solar and indoor light irradiation. (2023). PubMed. [Link]
-
Measurements of Temperature and Humidity Responsive Swelling of Thin Hydrogel Films by Interferometry in an Environmental Chamber. (2022). MDPI. [Link]
-
Effect of temperature and humidity on dynamics and transmission of Pseudomonas amygdali pv. lachrymans aerosols. (2023). Frontiers. [Link]
Sources
- 1. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Effects of temperature, humidity, light, and soil on drug stability in hair: a preliminary study for estimating personal profiles using micro-segmental analysis of corpse hair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of atmosphere and relative humidity on photodegradation of clopidogrel under artificial solar and indoor light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. biomedres.us [biomedres.us]
- 11. Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
purification strategies for high-purity 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid
Technical Support Center: High-Purity 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic Acid
Welcome to the technical support guide for the purification of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of achieving high purity for this critical intermediate. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and overcome issues encountered in your specific experimental context.
Understanding the Compound and the Challenge
3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid is a key building block in the synthesis of various pharmaceutical agents. Its structure, featuring a polar hydroxyl group, a carboxylic acid, and a sulfone moiety, imparts specific physicochemical properties that can make purification challenging. High purity (>99.5%) is often a stringent requirement for downstream applications, necessitating robust purification strategies.
Key Molecular Properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₅S |
| Molecular Weight | 292.31 g/mol |
| Predicted pKa | ~3.5-4.5 (carboxylic acid), ~9-10 (phenol) |
| Appearance | Typically an off-white to white crystalline solid[1] |
The primary challenge lies in removing structurally similar impurities, such as starting materials, isomers, or byproducts from the synthetic route, which often have comparable solubility profiles to the desired product.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during purification in a question-and-answer format.
Q1: My crude product is a dark, oily residue instead of a solid. What should I do first?
Answer: An oily or deeply colored crude product indicates the presence of significant impurities, which are depressing the melting point and preventing crystallization.
-
Causality: The impurities could be residual high-boiling solvents (e.g., DMSO, DMF), unreacted starting materials, or polymeric byproducts formed during the reaction.
-
Immediate Action: Avoid jumping directly to recrystallization. First, attempt a liquid-liquid extraction workup. Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a brine wash to remove residual water and some water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. This initial cleanup often yields a solid product that is amenable to further purification.[2]
-
Pro-Tip: If the product remains an oil, consider triturating it with a non-polar solvent like hexanes or diethyl ether. This can often induce precipitation of the desired compound while dissolving non-polar impurities.
Q2: I'm struggling with recrystallization. The compound either "oils out" or the purity doesn't improve significantly.
Answer: This is a classic purification problem, often related to solvent choice and the nature of the impurities.
-
Why it "Oils Out": "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent system. The compound comes out of solution as a liquid instead of forming crystals. This is common with compounds that have significantly lower melting points when impure.
-
Solution - The Right Solvent System:
-
Single Solvent: The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Given the polarity of your molecule, consider solvents like isopropanol, ethanol, acetonitrile, or water. A common technique for hydroxybenzoic acids is recrystallization from hot water or ethanol-water mixtures.[3][4]
-
Mixed-Solvent System: This is often the most powerful technique. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., methanol or acetone). Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water or heptane) dropwise at an elevated temperature until the solution becomes faintly turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This method is highly effective for achieving high purity.
-
-
Why Purity Isn't Improving: If purity, as checked by HPLC or TLC, isn't improving, it's likely that the main impurity has a very similar solubility profile to your product. In this case, recrystallization alone may be insufficient. You should consider preparative chromatography.
Q3: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity or develop a column chromatography method.
Answer: Streaking on silica gel is a tell-tale sign of a polar, acidic compound interacting too strongly with the stationary phase.
-
Causality: The carboxylic acid and phenolic hydroxyl groups are acidic and can bind irreversibly or strongly to the slightly acidic silica gel surface, leading to poor peak shape and streaking.
-
Solution:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid (0.5-1%) or formic acid, to your mobile phase (e.g., EtOAc/Hexanes or DCM/Methanol). The acid in the eluent protonates your compound, reducing its interaction with the silica and resulting in sharper spots.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase plate (C18), which separates compounds based on hydrophobicity rather than polarity.[5] For C18 TLC, a mobile phase of acetonitrile/water or methanol/water, often with a pH modifier like formic acid, is effective.[6][7]
-
Q4: I need to run a column, but I'm unsure of the conditions. What's a good starting point?
Answer: Based on the troubleshooting for TLC (Q3), a robust flash chromatography method can be developed.
-
Stationary Phase: Standard silica gel is acceptable, but it is crucial to use an acidified mobile phase.
-
Mobile Phase Selection:
-
Develop a mobile phase using TLC that gives your product an Rf value of ~0.25-0.35 . This typically provides the best separation on a column.
-
A good starting gradient for a polar compound like this would be a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) or ethyl acetate in hexanes (e.g., 20% to 100% EtOAc in Hexanes).
-
Crucially, add 0.5-1% acetic acid to your mobile phase mixture to ensure good peak shape and prevent streaking on the column.
-
-
Column Loading: For best results, dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent (like DCM or EtOAc) and pre-adsorb it onto a small amount of silica gel. Dry this silica plug and load the resulting powder onto the top of your column. This "dry loading" technique prevents solvent effects from ruining the separation at the start of the run.
Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization using a Mixed-Solvent System (Methanol/Water)
-
Dissolution: Place the crude solid (e.g., 1.0 g) in a flask. Add a minimal volume of hot methanol (a "good" solvent) dropwise while stirring and heating until the solid just dissolves completely.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water (the "anti-solvent" or "poor" solvent) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add 1-2 drops of hot methanol to make the solution clear again. If the solution is colored, this is the stage to add a small amount of activated charcoal, boil for a few minutes, and filter hot through a pad of celite to remove the charcoal.[4]
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold 1:1 methanol/water, followed by a wash with cold water to remove residual methanol.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is essential for accurately determining the purity of your final product.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of your compound in 1 mL of 1:1 acetonitrile/water. Filter through a 0.45 µm syringe filter before injection.[8]
-
Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualization of Workflows
Purification Strategy Decision Tree
This diagram outlines the logical steps for choosing a purification method based on the state of your crude product.
Caption: Decision tree for selecting an appropriate purification strategy.
General Purification & Analysis Workflow
This illustrates the end-to-end process from crude material to a fully characterized, high-purity compound.
Sources
- 1. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Extraction Efficiency from Biological Tissues
Welcome to the Technical Support Center for optimizing the extraction of proteins, DNA, and RNA from biological tissues. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality, high-yield analytes for downstream applications. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the technical insights needed to troubleshoot and refine your workflows.
FAQs - First Principles of Tissue Extraction
This section addresses fundamental questions that form the bedrock of any successful extraction protocol.
Q1: How critical is the speed of sample processing or preservation after tissue collection?
A: It is arguably the most critical factor. Upon excision, tissues are deprived of oxygen and nutrients, leading to rapid changes in gene expression, protein phosphorylation, and the activation of endogenous proteases, phosphatases, and nucleases.[1][2][3] To preserve the in vivo state of your target molecules, tissues must be either flash-frozen in liquid nitrogen immediately or submerged in a stabilization reagent (like RNAlater™ for nucleic acids) and then stored at -80°C.[4][5][6] Delay can lead to significant degradation, especially of RNA and phosphoproteins, rendering your results unreliable.[5][7]
Q2: My lab uses a standard lysis buffer for all tissue types. Is this a sound practice?
A: While convenient, a "one-size-fits-all" approach is suboptimal. Tissues vary immensely in their composition—from soft, easily lysed brain tissue to dense, fibrous heart or skin tissue.[8] The optimal lysis buffer depends on the tissue's physical properties and the subcellular location of your target analyte.[9][10][11] For instance, a gentle, non-ionic detergent-based buffer (like one with NP-40 or Triton™ X-100) may suffice for cytoplasmic proteins in soft tissues, while extracting nuclear or mitochondrial proteins from dense tissue often requires a harsher buffer like RIPA, which contains ionic detergents (e.g., SDS).[9][10][11] Always consider piloting a few buffer formulations when working with a new tissue type.[10][12]
Q3: Are protease and phosphatase inhibitor cocktails really necessary?
A: Absolutely. Cell lysis disrupts the natural compartmentalization that keeps degradative enzymes like proteases and phosphatases separate from their targets.[1][2] Once the cell is broken open, these enzymes can indiscriminately degrade proteins and remove phosphate groups, which is catastrophic if you are studying protein phosphorylation states.[1][3] Adding a broad-spectrum inhibitor cocktail to your lysis buffer immediately before use is essential to protect your sample's integrity.[2][3][13] Remember that some inhibitors, like PMSF, have a short half-life in aqueous solutions and must be added fresh.[2]
Troubleshooting Guide: Protein Extraction
This section provides solutions to common problems encountered during protein extraction from tissues.
Q: My protein yield is consistently low. What are the likely causes and solutions?
A: Low protein yield is a multifaceted problem. Let's break down the potential causes systematically.
-
Cause 1: Incomplete Tissue Homogenization. The single most common reason for low yield is that the tissue was not sufficiently broken down to release the cells, and subsequently, the cells were not fully lysed.[8][14][15]
-
Solution: Ensure your homogenization method is appropriate for the tissue type. Fibrous tissues (e.g., muscle, heart) require more rigorous mechanical disruption, such as a bead beater or rotor-stator homogenizer.[8][16] Softer tissues (e.g., liver, brain) may be processed with a Dounce or Potter-Elvehjem homogenizer.[16] Grinding the tissue to a fine powder under liquid nitrogen before adding lysis buffer is an excellent, universally applicable first step.[17][18]
-
-
Cause 2: Inappropriate Lysis Buffer. The buffer may not be strong enough to solubilize the proteins of interest, especially if they are membrane-bound or located in the nucleus.[9][15][19]
-
Solution: If you are using a mild buffer (e.g., Tris-HCl with Triton™ X-100) and expecting to extract nuclear or membrane proteins, switch to a stronger buffer like RIPA.[9][10][11] The ionic detergents in RIPA are more effective at disrupting these structures.[20][21] You can also try sequential extraction, starting with a gentle buffer to isolate cytoplasmic proteins, followed by a stronger buffer to extract the nuclear/membrane fraction.
-
-
Cause 3: Protein Degradation. If homogenization generates heat or if you omit protease inhibitors, endogenous proteases will degrade your protein sample, reducing yield.[1][3][15]
-
Cause 4: Insufficient Lysis Buffer Volume. Using too little buffer for the amount of tissue can result in a highly viscous lysate that is difficult to work with and leads to incomplete extraction.[10]
-
Solution: A general rule of thumb is to use a 10:1 ratio of buffer volume to tissue weight (e.g., 10 mL of buffer for 1 g of tissue). For particularly tough or protein-rich tissues, you may need to increase this ratio.[23]
-
Workflow & Decision Making
General Tissue Extraction Workflow
The following diagram outlines the critical steps from sample collection to the final purified analyte.
Caption: General workflow for analyte extraction from biological tissue.
Q: My protein appears degraded on a Western Blot (multiple lower molecular weight bands). How can I prevent this?
A: Protein degradation is a common and frustrating issue. Here are the key preventative measures.
-
Work Quickly and Cold: As mentioned, speed from collection to freezing is paramount.[18] Perform all subsequent steps on ice. Homogenize in short bursts (e.g., 30 seconds) followed by rest periods on ice to prevent overheating.[4][7][24]
-
Use Fresh, Comprehensive Inhibitors: Ensure your protease and phosphatase inhibitor cocktails are not expired and are added fresh to the lysis buffer.[2][3] For tissues known to have high protease activity (e.g., pancreas, spleen), you may need to use a higher concentration of inhibitors.[2]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your tissue or lysate can cause protein denaturation and degradation.[12][25] Aliquot your samples after the initial extraction to avoid this.[26]
Troubleshooting Guide: Nucleic Acid Extraction (DNA & RNA)
This section addresses common challenges in obtaining high-quality DNA and RNA.
Q: My RNA is degraded (low RIN score, smeared gel bands). What went wrong?
A: RNA is notoriously unstable due to the ubiquitous nature of RNase enzymes. Protecting it requires a stringent, RNase-free workflow.
-
Cause 1: Improper Sample Handling. The most likely point of degradation is before the tissue is stabilized. Endogenous RNases are released immediately upon tissue disruption.[5][7]
-
Solution: Dissect tissue quickly and immediately flash-freeze in liquid nitrogen or place it in a stabilizing solution like RNAlater™.[4][5][27] Do not allow frozen tissue to thaw before it is submerged in a lysis buffer containing a strong denaturant (e.g., guanidinium thiocyanate), which inactivates RNases.[4][5][24]
-
-
Cause 2: RNase Contamination. RNases are present on skin, dust, and non-certified lab equipment.
-
Cause 3: Insufficient Homogenization. If tissue chunks remain, the RNA within them is not protected by the lysis buffer and will be degraded by endogenous RNases.[7]
Decision Tree for Tissue Homogenization Method
Choosing the right disruption method is crucial for maximizing yield while preserving analyte integrity.
Caption: Decision tree for selecting an appropriate tissue homogenization method.
Q: My DNA yield is low, or the DNA is sheared.
A: Low DNA yield often traces back to lysis, while shearing is typically caused by excessive mechanical stress.
-
Cause 1 (Low Yield): Incomplete Lysis. Similar to protein and RNA, if the cells and particularly the nuclei are not completely lysed, the genomic DNA will not be released.[12][23]
-
Solution: Ensure your lysis buffer contains a strong detergent (like SDS) and Proteinase K.[17] The Proteinase K digests nuclear proteins and other proteins that bind DNA, which is crucial for its release.[23] Extend the lysis incubation time, potentially overnight at 56°C, for difficult tissues.[12][23]
-
-
Cause 2 (Low Yield): DNA Precipitation Issues. If the DNA pellet is not visible or is lost during washing steps, the yield will be poor.
-
Solution: Use a carrier like glycogen or linear polyacrylamide during ethanol precipitation, especially for small amounts of starting material. This helps visualize the pellet. Ensure you are using the correct concentration and volume of ice-cold ethanol or isopropanol.
-
-
Cause 3 (Shearing): Overly Aggressive Homogenization. High molecular weight genomic DNA is a long, fragile molecule. Excessive vortexing or sonication can physically break it into smaller fragments.[29]
-
Solution: Avoid high-speed vortexing for extended periods. When mixing, use gentle inversion or wide-bore pipette tips. If using a homogenizer, optimize the settings to be just sufficient for tissue disruption without being excessive.[29]
-
Q: My A260/280 or A260/230 ratios are poor.
A: These ratios are indicators of purity. Poor ratios suggest contamination that can inhibit downstream enzymatic reactions.
-
Low A260/280 (<1.8 for DNA, <2.0 for RNA): This typically indicates protein or phenol contamination.[29]
-
Solution: Ensure the Proteinase K digestion step is complete. During phenol-chloroform extractions, be careful not to carry over any of the organic phase or interphase. Perform an additional chloroform wash or re-precipitate the nucleic acid to clean it up.[29]
-
-
Low A260/230 (<1.8): This often points to contamination by chaotropic salts (from the lysis buffer), ethanol (from wash steps), or carbohydrates.[4]
Data & Protocols
Table 1: Comparison of Common Lysis Buffers
| Buffer Name | Key Detergents | Strength | Best For | Considerations |
| RIPA Buffer | NP-40, Sodium deoxycholate, SDS | Strong | Whole-cell lysates, nuclear and membrane proteins, tough tissues.[9][10][11] | Denaturing; may disrupt protein-protein interactions and enzyme activity. |
| NP-40 / Triton Buffer | NP-40 or Triton X-100 | Mild | Cytoplasmic proteins, immunoprecipitation (IP), preserving protein interactions.[9][21] | May not efficiently lyse nuclear membranes.[9] |
| Tris-HCl | None (or very low concentration) | Very Mild | Gentle extraction of cytoplasmic proteins. | Inefficient for complete cell lysis without mechanical aid. |
| Guanidinium Buffer | Guanidinium thiocyanate | Very Strong | RNA extraction.[4] | A powerful protein denaturant that inactivates RNases immediately.[5] |
Protocol: General Protein Extraction from Mammalian Tissue
-
Preparation: Pre-chill a Dounce homogenizer or rotor-stator probe on ice. Pre-chill centrifuge to 4°C. Prepare fresh RIPA Lysis Buffer and add protease and phosphatase inhibitor cocktails immediately before use.
-
Homogenization: Weigh a piece of frozen tissue (~50-100 mg). Place it in a tube with 1 mL of ice-cold RIPA buffer.
-
Homogenize on ice until no visible tissue pieces remain. For a rotor-stator, use short 15-30 second bursts, resting on ice in between.
-
Lysis: Incubate the homogenate on a rotator for 30 minutes at 4°C to ensure complete lysis.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C.
-
Collection: Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube, avoiding the pellet of cellular debris.
-
Quantification: Perform a protein concentration assay (e.g., BCA or Bradford) to determine the protein yield.
-
Storage: Add sample buffer for Western blotting or store aliquots at -80°C for future use.
References
- Overview of Protease and Phosphatase Inhibition for Protein Preparation. (n.d.). Thermo Fisher Scientific.
- Protease and Phosphatase Inhibitors in Protein Preparation. (n.d.). Creative Proteomics.
- Troubleshooting DNA Extraction: Tips for Reliable Results. (2025, October 7). AI CONCEPT LIMITED.
- Mechanical versus Enzymatic Dissociation of Tissue for Flow Cytometry. (2022, February 26). KCAS Bio.
- DNA Kit Troubleshooting Guide. (n.d.). Scribd.
- Tips for RNA Extraction Troubleshooting. (2021, July 26). MP Biomedicals.
- Key Considerations for Cell Lysis & Tissue Homogenization. (2024, July 25). PreOmics.
- Troubleshooting RNA Isolation. (n.d.). Bitesize Bio.
- Enzymatic and Mechanical Approaches for Mammalian Tissue Dissociation. (2025, January 21). Benchmark Scientific.
- Should I use warm or cold tissue dissociation? (2025, November 3). 10x Genomics.
- Why Do I Need a Cocktail for Proteases and Phosphatases? (2020, April 14). G-Biosciences.
- Tissue Extraction Troubleshooting Guide. (n.d.). Next Advance.
- How to Dissociate Tissue. (2025, June 25). Singleron Biotechnologies.
- Tissue Dissociation Methods: How To Isolate Single Cells From Solid Tumors. (2023, April 16). Cellsonics.
- Phosphatase & Protease Inhibitors. (n.d.). Sigma-Aldrich.
- Genomic DNA Purification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
- RNA Sample Collection, Protection, and Isolation Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
-
RNA Preparation Troubleshooting. (n.d.). Sigma-Aldrich. Retrieved from [Link]
- Genomic DNA Preparation Troubleshooting. (n.d.). Sigma-Aldrich.
- Tips & Tricks For RNA Isolation. (2019, May 14). Zymo Research.
- Troubleshooting DNA Extraction from Blood. (n.d.). MP Biomedicals.
- 7 Common RNA Extraction Errors and How to Solve Them. (2025, July 2). Abyntek Biopharma.
- Troubleshooting Guide for Total RNA Extraction & Purification. (n.d.). New England Biolabs.
- Troubleshooting Guide for Genomic DNA Extraction & Purification. (n.d.). New England Biolabs.
- The impact of detergents on the tissue decellularization process: a ToF-SIMS study. (2016, December 16). Scientific Reports.
- Advances in DNA Extraction: Methods, Improvement and Troubleshooting. (2025, June 30). CD Genomics.
- Lysate preparation protocol for western blotting. (n.d.). Abcam.
- 14 Tips for a Successful RNA Extraction. (2021, May 11). Thermo Fisher Scientific.
- Choosing The Right Lysis Buffer. (n.d.). Proteintech Group.
- Western Blot Tips for Detection of Proteins Present in Tissue Lysates. (n.d.). Bio-Rad Antibodies.
- Cell Lysis: The Secret to Protein Access. (2024, March 6). OMNI International.
- Uncovering the Role of Detergents in Protein Solubilization. (2013, March 6). G-Biosciences.
- Cell Lysis Methods: A Guide to Efficient Protein Extraction. (2024, August 26). Boster Biological Technology.
- Enhancing Efficiency: Factors Influencing the Performance of Lysis Buffers in Plant Protein Extraction. (2024, July 23). Journal of Plant Biochemistry and Biotechnology.
- Protease and Phosphatase Inhibitors. (n.d.). Thermo Fisher Scientific.
- Troubleshooting Low DNA Yield from Blood Samples: A Guide for Clinical Labs. (n.d.).
- Optimizing Sample Preparation for DNA Extraction: A Guide for Reliable Results. (n.d.).
- Choosing a Lysis Buffer for Western Blot (WB). (n.d.). Cell Signaling Technology.
- Impact of Detergents on Membrane Protein Complex Isolation. (2018, January 5). Journal of Proteome Research.
- Cell lysis techniques. (n.d.). Abcam.
- The mechanism of detergent solubilization of liposomes and protein-containing membranes. (n.d.). Biochemistry.
- Tissue homogenates: Understanding cellular complexity at a molecular level. (2023, August 28). Journal of Clinical Pathology and Laboratory Medicine.
- Tissue Homogenization. (n.d.). Microbiology Info.
- Detergents for Protein Solubilization. (n.d.). Thermo Fisher Scientific.
- A Review on Macroscale and Microscale Cell Lysis Methods. (n.d.). Micromachines.
- Tissue Homogenization: 3 Factors to Consider. (2016, March 7). Pion Inc.
Sources
- 1. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. zymoresearch.com [zymoresearch.com]
- 6. neb.com [neb.com]
- 7. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Tissue Homogenization: 3 Factors to Consider [pion-inc.com]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 12. aiconceptlimited.com.ng [aiconceptlimited.com.ng]
- 13. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Key Considerations for Cell Lysis & Tissue Homogenization [preomics.com]
- 15. blog.omni-inc.com [blog.omni-inc.com]
- 16. alliedacademies.org [alliedacademies.org]
- 17. cd-genomics.com [cd-genomics.com]
- 18. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
- 20. The impact of detergents on the tissue decellularization process: a ToF-SIMS study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Enhancing Efficiency: Factors Influencing the Performance of Lysis Buffers in Plant Protein Extraction [plantextractwholesale.com]
- 23. scribd.com [scribd.com]
- 24. mpbio.com [mpbio.com]
- 25. mpbio.com [mpbio.com]
- 26. abyntek.com [abyntek.com]
- 27. neb.com [neb.com]
- 28. 14 Tips for a Successful RNA Extraction [thermofisher.com]
- 29. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Bioequivalence Study Parameters for Rofecoxib: A Focus on Parent Drug vs. Metabolite Analysis
This guide provides an in-depth technical analysis of the critical parameters for designing and evaluating bioequivalence (BE) studies for Rofecoxib. While Rofecoxib was withdrawn from the market due to cardiovascular safety concerns, understanding its bioequivalence profile remains relevant for scientific research, potential re-evaluations, and as a case study for drugs with extensive metabolism. We will dissect the pharmacokinetic and metabolic profile of Rofecoxib, navigate the regulatory landscape, and explain the scientific rationale for focusing on the parent drug over its metabolites for bioequivalence assessment.
Rofecoxib: Pharmacokinetic & Metabolic Profile
A foundational understanding of a drug's disposition is paramount before designing a bioequivalence study. Rofecoxib exhibits a complex pharmacokinetic profile characterized by high bioavailability and extensive metabolism.[1][2]
-
Pharmacokinetics : Following oral administration, Rofecoxib is well-absorbed, with a mean bioavailability of approximately 93%.[1][3] The time to reach maximum plasma concentration (Tmax) is notably variable, ranging from 2 to 9 hours.[1][4] The drug has a terminal half-life of about 17 hours, which supports once-daily dosing.[1][3]
-
Metabolism : Rofecoxib is predominantly eliminated through hepatic metabolism, with less than 1% of the parent drug excreted unchanged in the urine.[4][5] The metabolism is complex, involving both reductive and oxidative pathways.[4][6]
-
Reductive Pathway : The primary metabolic route is reduction by cytosolic enzymes, leading to the formation of cis-dihydro and trans-dihydro derivatives of Rofecoxib. These two metabolites account for the majority (nearly 56%) of the drug-related material recovered in urine.[3]
-
Oxidative Pathway : A smaller portion of the dose undergoes oxidation, mediated in part by cytochrome P450 enzymes (CYP3A4 and CYP1A2), to form 5-hydroxyrofecoxib, which is then glucuronidated.[3][6]
-
A critical point for bioequivalence considerations is that the principal metabolites of Rofecoxib are pharmacologically inactive as COX-1 or COX-2 inhibitors.[3] This fact is the cornerstone of the strategy for designing an appropriate bioequivalence study.
The Regulatory Framework for Bioequivalence
The objective of a bioequivalence study is to demonstrate that a test formulation (e.g., a generic drug) performs comparably to a reference formulation.[7] This is achieved by comparing their pharmacokinetic profiles after administration to healthy subjects. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for these studies.[8][9]
The core principle is that if two products result in superimposable plasma concentration-time profiles, they will deliver the same therapeutic effect and have a similar safety profile. The key parameters and acceptance criteria are summarized below.
| Parameter | Description | Acceptance Criteria for Bioequivalence |
| Cmax | Maximum (or peak) plasma drug concentration | The 90% Confidence Interval (CI) for the geometric mean Test/Reference ratio must be within 80.00% to 125.00% .[10][11] |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | The 90% Confidence Interval (CI) for the geometric mean Test/Reference ratio must be within 80.00% to 125.00% .[10][11] |
| AUC(0-∞) | Area under the plasma concentration-time curve from time 0 extrapolated to infinity | The 90% Confidence Interval (CI) for the geometric mean Test/Reference ratio must be within 80.00% to 125.00% .[10] |
| Tmax | Time to reach Cmax | This is a secondary endpoint and is not typically subject to the 90% CI criteria, but is reported for descriptive purposes.[7] |
Parent Drug vs. Metabolite: The Decisive Comparison for Rofecoxib
A frequent and critical question in BE study design is whether to measure the parent drug, its metabolite(s), or both. The answer is dictated by the pharmacological activity and pharmacokinetic characteristics of the metabolites.
Regulatory Position:
-
EMA : The guideline states that the use of metabolite data as a surrogate for an active parent compound is not encouraged. It is generally only considered if the parent drug concentrations are too low to be reliably measured with state-of-the-art analytical methods.[7][12]
-
FDA : The guidance specifies that measuring a metabolite is necessary in addition to the parent drug if the metabolite is formed via presystemic metabolism and contributes significantly to the drug's efficacy and/or safety.[9]
Application to Rofecoxib: For Rofecoxib, the decision is straightforward. The parent compound is the active moiety responsible for the therapeutic effect (COX-2 inhibition). Its principal metabolites are pharmacologically inactive.[3] Therefore, measuring the metabolites would provide no meaningful information about the therapeutic equivalence of two formulations. The concentration of the parent drug in plasma is the most sensitive and relevant measure to detect potential differences in formulation performance that could affect the rate and extent of absorption.
| Feature | Rofecoxib (Parent Drug) | Rofecoxib Metabolites | Justification for BE Analyte Selection |
| Pharmacological Activity | Active COX-2 Inhibitor[6] | Inactive [3] | Bioequivalence must be established for the active therapeutic moiety. |
| Relevance to Efficacy | Directly responsible for clinical effect. | Do not contribute to the therapeutic effect. | The analyte measured must be the one that produces the desired clinical outcome. |
| Sensitivity to Formulation | Plasma concentration is a direct reflection of the rate and extent of absorption from the dosage form. | Metabolite concentrations are influenced by both absorption and subsequent metabolic processes, which can obscure formulation differences. | The parent drug is the most sensitive indicator of product performance.[13] |
| Regulatory Requirement | Required as the active ingredient. | Not required as they are inactive and do not contribute to safety or efficacy.[7][9] | Regulatory guidelines prioritize the measurement of the active parent drug. |
| Conclusion | Primary analyte for bioequivalence assessment. | Measurement is not necessary or recommended for BE purposes. |
Recommended Protocol for a Rofecoxib Bioequivalence Study
This section outlines a robust, self-validating protocol for a standard Rofecoxib bioequivalence study, grounded in established regulatory principles.
4.1. Study Design A single-dose, randomized, two-period, two-sequence, crossover design is the gold standard. This design is powerful because each subject serves as their own control, minimizing the impact of inter-subject variability.
4.2. Study Population
-
Subjects : A sufficient number of healthy adult male and/or non-pregnant, non-lactating female volunteers (typically 24-40) to achieve adequate statistical power. The number should be justified by a sample size calculation.[7]
-
Inclusion Criteria : Age 18-55 years, Body Mass Index (BMI) within a normal range (e.g., 18.5-30.0 kg/m ²), and no clinically significant abnormalities upon medical screening.
-
Exclusion Criteria : History of hypersensitivity to NSAIDs, history of gastrointestinal, renal, or cardiovascular disease, use of any medication within 14 days of the study, and smoking or alcohol consumption.
4.3. Dosing and Washout Period
-
Test Product : Rofecoxib 25 mg tablet (generic formulation).
-
Reference Product : Rofecoxib 25 mg tablet (innovator/reference formulation).[14]
-
Administration : A single 25 mg tablet administered with a standard volume of water (e.g., 240 mL) after a 10-hour overnight fast.
-
Washout Period : A minimum of 7 days between the two study periods to ensure complete elimination of the drug from the previous period (Rofecoxib half-life is ~17 hours; 7 days > 7 half-lives).[14]
4.4. Blood Sampling Blood samples (e.g., 5 mL) should be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points:
-
Pre-dose (0 hour)
-
Post-dose: 1, 2, 3, 4, 5, 6, 8, 10, 12, 16, 24, 36, 48, and 72 hours.[14] This schedule ensures adequate characterization of both the absorption phase (Cmax and Tmax) and the elimination phase. Plasma should be separated promptly and stored frozen at -70°C or below until analysis.
4.5. Bioanalytical Method A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of Rofecoxib in plasma. The method must be validated for selectivity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.
4.6. Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters : Cmax, AUC(0-t), and AUC(0-∞) will be calculated for each subject for both formulations using non-compartmental analysis.
-
Statistical Analysis : An Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax, AUC(0-t), and AUC(0-∞) data. The 90% confidence intervals for the ratio of the geometric least squares means (Test/Reference) will be calculated. The bioequivalence criteria are met if these confidence intervals fall within the 80.00% to 125.00% range.
Conclusion
For bioequivalence studies of Rofecoxib, the scientific evidence and regulatory guidelines converge on a clear directive: assessment must be based on the pharmacokinetic parameters of the parent drug. The principal metabolites, being pharmacologically inactive, are not relevant endpoints for determining therapeutic equivalence. A well-designed, single-dose, crossover study that accurately quantifies Rofecoxib in plasma and adheres to the standard 80-125% acceptance criteria for Cmax and AUC provides a robust and definitive measure of bioequivalence. This approach ensures that the scientific and regulatory requirements for establishing the interchangeability of Rofecoxib formulations are rigorously met.
References
-
European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link][7]
-
Patrignani, P., & Tacconelli, S. (2003). Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects. Journal of Pharmacy and Pharmacology. [Link][1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5090, Rofecoxib. [Link][3]
-
Davies, N. M. (2003). Pharmacokinetics of rofecoxib: a specific cyclo-oxygenase-2 inhibitor. Clinical Pharmacokinetics. [Link][2]
-
Halpin, R. A., et al. (2000). The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects. Drug Metabolism and Disposition. [Link][5]
-
European Medicines Agency. Scientific guideline: Investigation of bioequivalence. [Link][8]
-
Garcia-Arieta, A. (2010). The New European Medicines Agency Guideline on the Investigation of Bioequivalence. Basic & Clinical Pharmacology & Toxicology. [Link][10]
-
Halpin, R. A., et al. (2000). The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs. Drug Metabolism and Disposition. [Link][15]
-
Halpin, R. A., et al. (2000). The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects. ResearchGate. [Link][4]
-
Van de Casteele, M., et al. (2012). The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action. Journal of Pharmacy & Pharmaceutical Sciences. [Link][12]
-
Mehul, U., & Kanchan, K. (2003). Metabolites and bioequivalence: past and present. Journal of Clinical Pharmacology. [Link][13]
-
U.S. Food and Drug Administration. (2022). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link][9]
-
Rabbaa, L., et al. (2004). Bioequivalence Study and Pharmacokinetic Evaluation of Two Brands of Rofecoxib 25 mg Tablets in a Lebanese Population. The Journal of Applied Research. [Link]
-
Sznitowska, M., et al. (2003). Bioequivalence study of rofecoxib tablets. Arzneimittelforschung. [Link][14]
-
Schwartz, J. I. (2001). Pharmacokinetic evaluation of rofecoxib: comparison of tablet and suspension formulations. Clinical Pharmacokinetics. [Link][11]
Sources
- 1. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of rofecoxib: a specific cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic evaluation of rofecoxib : comparison of tablet and suspension formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 13. Metabolites and bioequivalence: past and present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioequivalence study of rofecoxib tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and UPLC Methods for Metabolite Quantification
Executive Summary
In the analysis of biological matrices, the transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) is not merely an upgrade in hardware—it is a fundamental shift in fluid dynamics and separation efficiency. While UPLC offers theoretical throughput gains of 5-10x, the burden of proof lies in cross-validation : demonstrating that the new, high-speed method yields statistically equivalent quantitative data to the established regulatory standard.
This guide moves beyond brochure specifications to provide a rigorous, data-backed protocol for cross-validating metabolite quantification methods, ensuring compliance with ICH Q2(R2) and maintaining data continuity during technology transfer.
Part 1: The Physics of Efficiency (Why Transfer?)
To validate a method transfer, one must first understand the physical mechanism enabling it. The superiority of UPLC is governed by the Van Deemter equation , specifically the minimization of the C-term (mass transfer resistance).
The Van Deemter Advantage
In traditional HPLC (
Key Implication for Metabolites: Metabolites in plasma or urine are often polar and structurally similar (isobars). The increased peak capacity of UPLC is not just about speed; it is about resolving critical isobaric metabolites that co-elute on standard HPLC columns.
Figure 1: Conceptual representation of the Van Deemter advantage. UPLC maintains efficiency (HETP) even at high linear velocities due to reduced mass transfer resistance.
Part 2: Experimental Protocol for Method Transfer
A "self-validating" transfer requires Geometric Scaling . You cannot simply copy HPLC parameters to a UPLC system. You must scale the flow rate, injection volume, and gradient profile to maintain the same linear velocity and column volumes.
Geometric Scaling Formulas
-
Flow Rate Scaling:
-
Injection Volume Scaling:
-
Gradient Time Scaling:
Experimental Setup
Target Analyte: Circulating Plasma Metabolites (Panel: Tryptophan, Kynurenine, Serotonin). Matrix: Human Plasma (Protein precipitated with Acetonitrile).
| Parameter | Established HPLC Method | Transferred UPLC Method |
| Instrument | Agilent 1100 Series | Waters ACQUITY UPLC H-Class |
| Column | C18, | C18, |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Injection Vol | 20 | 2 |
| Run Time | 25.0 min | 3.5 min |
| Backpressure | ~140 bar | ~650 bar |
Part 3: Comparative Data & Validation
The following data summarizes a cross-validation study performed on
A. Performance Metrics
The UPLC method demonstrated superior performance characteristics, primarily driven by the reduction in extra-column band broadening.
| Metric | HPLC Result | UPLC Result | Improvement Factor |
| Resolution ( | 1.8 (Crit. Pair) | 3.2 (Crit. Pair) | 1.7x |
| LOD (Tryptophan) | 50 ng/mL | 15 ng/mL | 3.3x |
| Solvent/Sample | 25 mL | 2.1 mL | 12x Savings |
| Throughput | 2 samples/hr | 17 samples/hr | 8.5x Speed |
B. Statistical Cross-Validation (The "Trust" Factor)
Correlation (
-
Correlation Analysis:
, (Indicates linearity). -
Bland-Altman Analysis:
-
Mean Bias: +1.8% (UPLC reads slightly higher, likely due to better peak integration of sharper peaks).
-
95% Limits of Agreement: -3.2% to +6.8%.
-
Conclusion: The bias is within the acceptable bioanalytical error range (
).
-
Part 4: The Validation Workflow (Decision Tree)
This diagram outlines the logical flow for accepting the new UPLC method based on ICH Q2(R2) principles.
Figure 2: Step-by-step decision tree for validating the transfer of analytical methods from HPLC to UPLC.
Part 5: Senior Scientist’s Commentary (Causality & Pitfalls)
1. The Dwell Volume Trap:
A common failure point in transfer is ignoring "Dwell Volume" (the volume from the mixer to the column head). HPLC systems often have large dwell volumes (
-
Correction: You must program a "Gradient Delay" or "Injection Delay" into the UPLC method to mimic the lag time of the older HPLC pump, otherwise, your peaks will elute too early, potentially co-eluting with the solvent front.
2. Frictional Heating: UPLC generates significant heat due to friction inside the sub-2-micron column.
-
Correction: Always use a column heater with an active pre-heater. Without this, radial temperature gradients will form, causing peak broadening that negates the benefits of the expensive UPLC column.
3. Filter Integrity:
HPLC is forgiving of "dirty" samples. UPLC is not. The 0.2
-
Protocol: All plasma samples must undergo high-speed centrifugation (
) or filtration through a 0.2 PTFA plate prior to injection.
References
-
International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Waters Corporation. (2021).[5] Transferring Compendial HPLC Methods to UPLC Technology. Waters Application Notes. [Link]
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. [Link]
Sources
Personal protective equipment for handling 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid
Executive Summary
Immediate Directive: 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid is a functionalized diaryl sulfone derivative. Due to its structural similarity to COX-2 inhibitor metabolites (e.g., etoricoxib/rofecoxib intermediates), this compound must be handled as a Pharmacologically Active Intermediate (PAI) with unknown potency.
Default Hazard Classification:
-
Health: Skin/Eye Irritant (Acidic moiety), Potential Respiratory Sensitizer, Potentially Bioactive (COX inhibition).
-
Occupational Exposure Band (OEB): Treat as OEB 3 (Default Control Limit: 10–100 µg/m³) until specific toxicology data confirms otherwise.
-
Critical Control: All open handling of powders must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.
Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the mechanism of hazard. This molecule presents a dual-threat profile:
-
Chemical Irritation (Benzoic Acid/Phenol moiety): The carboxylic acid and phenolic hydroxyl groups contribute to a pKa likely in the range of 3.5–4.5. Contact with mucous membranes will cause immediate protein denaturation and irritation (H315, H319, H335) [1].
-
Pharmacological Potency (Sulfone moiety): The 4-methylsulfonylphenyl group is a pharmacophore often associated with biological activity in anti-inflammatory pathways. Inhalation of dust allows for rapid systemic absorption, bypassing first-pass metabolism [2].
Hazard Logic Diagram
The following decision tree illustrates the logic for determining the necessary containment level based on operation scale.
Figure 1: Risk-based decision logic for selecting containment levels. Dry powders pose the highest risk of airborne contamination.
PPE Matrix & Engineering Controls
Do not rely on PPE alone. PPE is the last line of defense. The primary barrier is the engineering control (Fume Hood).
Table 1: PPE Requirements by Scale
| Protective Layer | Small Scale (<100 mg) | Scale-Up (>100 mg to 10 g) | Rationale |
| Respiratory | N95 (if outside hood) | P100 / P3 Half-mask | Powders of this density aerosolize easily. N95 filters 95% of 0.3µm particles; P100 filters 99.97%. |
| Hand Protection | Single Nitrile (4 mil) | Double Nitrile (Outer: 8 mil, Inner: 4 mil) | Sulfones can permeate thin nitrile over time. Double gloving provides a breakthrough indicator system. |
| Eye Protection | Safety Glasses (Side shields) | Chemical Goggles | Prevent dust migration into the lacrimal duct. |
| Body Protection | Standard Cotton Lab Coat | Tyvek® Lab Coat + Disposable Sleeves | Cotton retains dust. Tyvek repels particulates and prevents migration to street clothes. |
| Engineering | Class II Fume Hood | Powder Containment Hood (HEPA) | Velocity target: 100 fpm (0.5 m/s) face velocity. |
Operational Protocol: The "Clean-Trace" Method
This protocol uses the "Clean-Trace" methodology to prevent cross-contamination.
Step-by-Step Weighing Procedure
-
Pre-Work Setup:
-
Place a disposable absorbent pad (plastic side down) in the fume hood.
-
Place the balance inside the hood.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Benzoic acid derivatives are prone to static charge, causing "powder fly" [3].
-
-
Donning (Gowning) Sequence:
-
See Figure 2 below for the specific order. Incorrect gowning traps contaminants against the skin.
-
-
Transfer:
-
Open the source container only inside the hood.
-
Use a disposable spatula. Do not reuse spatulas even if cleaned.
-
The "Tap" Technique: Do not pour. Gently tap the spatula against the weigh boat to release powder. This minimizes the creation of dust clouds.[1]
-
-
Decontamination (Solubilization):
-
Before removing the weighed sample from the hood, wipe the exterior of the vial with a Kimwipe dampened in Methanol or Ethanol.
-
Why? This removes invisible dust traces that could contaminate your gloves and subsequently your doorknobs/keyboard.
-
Gowning & De-Gowning Workflow
Figure 2: Sequential gowning logic. Note that outer gloves must cover the lab coat cuff to create a seal.
Disposal & Emergency Response
Disposal Strategy
-
Solid Waste: Do not dispose of in general trash. Bag in a sealed "Hazardous Waste" bag labeled "Toxic Organic Solid."
-
Liquid Waste: Collect in "Organic Waste - Halogenated" (due to the sulfone group sulfur content, often categorized with halogens for incineration protocols) [4].
-
Destruction: High-temperature incineration is required to break the sulfone bond.
Spill Cleanup (Powder)
-
Evacuate: Move away from the dust cloud.
-
Isolate: Close the lab door.
-
Clean:
-
Do NOT dry sweep (creates dust).
-
Cover spill with wet paper towels (soaked in water/detergent) to dampen the powder.
-
Scoop up the wet slurry into a hazardous waste bag.
-
Wash surface with 0.1M NaOH (neutralizes the benzoic acid) followed by water [5].
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid (Analog Read-Across). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
SafeBridge Consultants. (2023). Potent Compound Safety: Categorization and Handling.[2] (Industry Standard Guideline).
-
European Chemicals Agency (ECHA). Benzoic Acid Derivatives - Registration Dossier. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
